Emtricitabine
Description
This compound (brand name: Emtriva) is a prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of HIV in adults, children, and infants. This compound is always used in combination with other HIV medicines.
This compound is a nucleoside reverse transcriptase inhibitor (NRTI) indicated for the treatment of HIV infection in adults or combined with [tenofovir alafenamide] for the prevention of HIV-1 infection in high risk adolescents and adults. This compound is a cytidine analogue. The drug works by inhibiting HIV reverse transcriptase, preventing transcription of HIV RNA to DNA. this compound was granted FDA approval on 2 July 2003.
This compound is a Human Immunodeficiency Virus Nucleoside Analog Reverse Transcriptase Inhibitor. The mechanism of action of this compound is as a Nucleoside Reverse Transcriptase Inhibitor.
This compound is a nucleoside analogue and reverse transcriptase inhibitor used in combination with other agents for treatment and prevention of human immunodeficiency virus (HIV) infection and the acquired immunodeficiency syndrome (AIDS). This compound does not appear to be a significant cause of drug induced liver injury, but may cause flares of disease in patients with underlying chronic hepatitis B virus (HBV) infection.
This compound is a synthetic fluoro derivative of thiacytidine with potent antiviral activity. This compound is phosphorylated to form this compound 5'-triphosphate within the cell. This metabolite inhibits the activity of human immunodeficiency virus (HIV) reverse transcriptase both by competing with the natural substrate deoxycytidine 5'-triphosphate and by incorporation into viral DNA causing a termination of DNA chain elongation (due to the lack of the essential 3'-OH group).
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2003 and has 3 approved and 9 investigational indications. This drug has a black box warning from the FDA.
structure given in first source; RN given refers to (2R-cis)-isomer
A deoxycytidine analog and REVERSE TRANSCRIPTASE INHIBITOR with antiviral activity against HIV-1 and HEPATITIS B viruses. It is used to treat HIV INFECTIONS.
See also: this compound; Tenofovir Disoproxil Fumarate (component of); this compound; Tenofovir Alafenamide Fumarate (component of) ... View More ...
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN3O3S/c9-4-1-12(8(14)11-7(4)10)5-3-16-6(2-13)15-5/h1,5-6,13H,2-3H2,(H2,10,11,14)/t5-,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQSPYNMVSIKCOC-NTSWFWBYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(S1)CO)N2C=C(C(=NC2=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O[C@H](S1)CO)N2C=C(C(=NC2=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0040129 | |
| Record name | Emtricitabine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0040129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Emtricitabine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015017 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
About 1.12X10+6 mg/L in water at 25 °C, 2.00e+00 g/L | |
| Record name | Emtricitabine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00879 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | EMTRICITABINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7337 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Emtricitabine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015017 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
White to off white powder, White solid from ether and methanol | |
CAS No. |
143491-57-0, 143491-54-7 | |
| Record name | Emtricitabine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143491-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Racivir | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143491547 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Emtricitabine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143491570 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Emtricitabine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00879 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Emtricitabine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0040129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2(1H)-Pyrimidinone, 4-amino-5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.945 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EMTRICITABINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G70B4ETF4S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | EMTRICITABINE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ULS8902U4O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | EMTRICITABINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7337 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Emtricitabine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015017 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
136-138, 136-140 °C, 136 - 140 °C | |
| Record name | Emtricitabine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00879 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | EMTRICITABINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7337 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Emtricitabine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015017 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Emtricitabine's Antiviral Spectrum Beyond HIV: A Technical Guide
Abstract
Emtricitabine (FTC), a synthetic fluoro derivative of thiacytidine, is a potent nucleoside reverse transcriptase inhibitor (NRTI). While a cornerstone of combination antiretroviral therapy (cART) for Human Immunodeficiency Virus (HIV) infection, its clinical utility extends to other viral pathogens. This document provides an in-depth technical overview of this compound's antiviral activity beyond HIV, with a primary focus on its well-documented efficacy against Hepatitis B Virus (HBV). We will explore its mechanism of action, summarize key quantitative data from clinical studies, outline relevant experimental methodologies, and discuss the development of viral resistance. This guide is intended for researchers, virologists, and professionals in drug development seeking a comprehensive understanding of this compound's broader antiviral potential.
Introduction
This compound is a cytosine analogue with a chemical structure closely resembling lamivudine (3TC).[1] It is widely prescribed in fixed-dose combinations for the treatment and pre-exposure prophylaxis (PrEP) of HIV-1 and HIV-2 infections.[2][3][4] Like other NRTIs, this compound is a prodrug that requires intracellular phosphorylation to exert its antiviral effect.[1][2] Its primary non-HIV antiviral application is in the management of chronic hepatitis B, an indication for which it demonstrates significant clinical activity, although it is not formally FDA-approved for this purpose as a monotherapy.[2][5] This document consolidates the scientific and clinical data pertaining to this compound's activity against HBV and explores its mechanism of action, which underpins this dual-virus efficacy.
**2.0 Mechanism of Action
This compound's antiviral effect is mediated through the inhibition of viral reverse transcriptase (in the case of retroviruses like HIV) or DNA polymerase (in the case of hepadnaviruses like HBV).
2.1 Intracellular Activation and Viral Polymerase Inhibition
As a prodrug, this compound is administered in an inactive form.[2] Upon entering a host cell, it undergoes sequential phosphorylation by host cellular kinases to its active moiety, this compound 5'-triphosphate (FTC-TP).[1][6]
FTC-TP acts as a competitive inhibitor of the natural substrate, deoxycytidine 5'-triphosphate (dCTP), for incorporation into the nascent viral DNA chain by the HBV polymerase.[6][7] Once incorporated, the absence of a 3'-hydroxyl group on the this compound molecule prevents the formation of the subsequent 3'-5' phosphodiester bond, leading to the termination of DNA chain elongation.[2][6] This effectively halts viral replication.[6] The longer intracellular half-life of FTC-TP compared to lamivudine's triphosphate form is a distinguishing pharmacological feature.[1]
Antiviral Spectrum Beyond HIV
Hepatitis B Virus (HBV)
This compound demonstrates potent and selective inhibitory activity against HBV.[8] Clinical studies have consistently shown that this compound, typically administered at a dose of 200 mg once daily, leads to a significant reduction in serum HBV DNA levels, improvements in liver histology, and normalization of alanine aminotransferase (ALT) levels.[1][9]
In studies of patients with chronic HBV infection, a daily 200 mg dose of this compound resulted in a median decrease in serum HBV DNA of approximately 3 log10 copies/mL.[1][8] This antiviral activity has been observed in both HBV monoinfected individuals and those co-infected with HIV.[1][10]
Combination therapy, particularly with tenofovir disoproxil fumarate (TDF), is the standard of care for HIV/HBV co-infected individuals to ensure potent suppression of both viruses and to mitigate the risk of resistance.[11][12][13][14] The combination of TDF and this compound is highly effective, with studies showing that a high percentage of patients achieve undetectable HBV DNA levels.[12]
Experimental Protocols
4.1 In Vitro Antiviral Activity Assessment
The anti-HBV activity of this compound is typically first evaluated in cell-based assays.
-
Cell Lines: Human hepatoma cell lines that support HBV replication, such as HepG2 2.2.15 cells, are commonly used.
-
Methodology:
-
Cells are cultured in multi-well plates.
-
The cells are then exposed to serial dilutions of this compound.
-
After an incubation period (typically several days), the supernatant is collected.
-
HBV DNA is quantified from the supernatant using quantitative polymerase chain reaction (qPCR).
-
The concentration of the drug that inhibits viral replication by 50% (EC50) is calculated from the dose-response curve.
-
4.2 Clinical Trial Protocol for Chronic HBV
A typical clinical trial to evaluate the efficacy and safety of an antiviral agent like this compound for chronic HBV would follow this general structure:
-
Primary Endpoints: Often include the proportion of patients with a significant reduction in serum HBV DNA (e.g., to <400 copies/mL) and/or histologic improvement in the liver.[9]
-
Secondary Endpoints: May include ALT normalization, HBeAg loss or seroconversion, and safety/tolerability.[9][15]
Quantitative Antiviral Activity Data
The following table summarizes the clinical efficacy of this compound in treating chronic HBV infection from key studies. Note that EC50/IC50 values from preclinical studies are less frequently reported in clinical literature.
| Study Parameter | This compound Dose | Duration | Result | Reference |
| Median HBV DNA Reduction | 200 mg once daily | 48 weeks | ~3 log10 copies/mL | [1] |
| HBV DNA < 4700 copies/mL | 200 mg once daily | 2 years | 53% of patients | [15] |
| ALT Normalization | 200 mg once daily | 2 years | 85% of patients | [15] |
| HBeAg Seroconversion | 200 mg once daily | 2 years | 33% of patients | [15] |
| Histologic Improvement | 200 mg once daily | 48 weeks | 62% of patients (vs. 25% placebo) | [9] |
| HBV DNA Undetectable (in TI) | TDF + FTC | 96 weeks | 94% probability | [12] |
TI: Treatment Intensification
Resistance Profile
As with other antiviral agents, long-term monotherapy with this compound can lead to the selection of drug-resistant HBV variants.
6.1 YMDD Motif Mutations
The primary resistance pathway for both this compound and the structurally similar lamivudine involves mutations in the tyrosine-methionine-aspartate-aspartate (YMDD) motif within the catalytic domain of the HBV polymerase.[16] The most common mutations are M204V and M204I. These mutations reduce the binding affinity of the polymerase for the drug's triphosphate form, thereby diminishing its inhibitory effect. Due to this shared resistance pathway, there is complete cross-resistance between this compound and lamivudine.
The emergence of resistance is a significant concern, with studies showing that after two years of 200 mg this compound therapy, 18% of patients developed resistance mutations.[15] This underscores the importance of using this compound as part of a combination regimen with a drug that has a different resistance profile, such as tenofovir, for the long-term management of chronic HBV.[14][17]
Conclusion
This compound possesses a clinically significant antiviral spectrum that extends beyond its primary indication for HIV. Its potent activity against Hepatitis B Virus is well-established, making it a valuable agent for patients with chronic hepatitis B, particularly in the context of HIV/HBV co-infection. The mechanism of action, involving intracellular phosphorylation and subsequent termination of viral DNA chain synthesis, is effective against the HBV polymerase. While highly effective, the potential for resistance development when used as a monotherapy necessitates its use within combination treatment strategies to ensure durable virologic suppression. Future research may continue to explore its utility in combination with novel anti-HBV agents to further optimize treatment outcomes.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. This compound/tenofovir - Wikipedia [en.wikipedia.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. journals.asm.org [journals.asm.org]
- 9. jwatch.org [jwatch.org]
- 10. This compound (Emtriva) | aidsmap [aidsmap.com]
- 11. scispace.com [scispace.com]
- 12. Efficacy and tolerance of a combination of tenofovir disoproxil fumarate plus this compound in patients with chronic hepatitis B: a European multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tenofovir/emtricitabine-containing ART is highly effective in controlling chronic HIV/HBV co-infection but treatment should not be interrupted. [natap.org]
- 14. Virologic Outcome of Using Tenofovir/Emtricitabine to Treat Hepatitis B in HIV-Coinfected Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Safety and antiviral activity of this compound (FTC) for the treatment of chronic hepatitis B infection: a two-year study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Randomized, Double-Blind Study of this compound (FTC) plus Clevudine versus FTC Alone in Treatment of Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hepatitis B virus resistance to antiviral drugs: where are we going? - PMC [pmc.ncbi.nlm.nih.gov]
Emtricitabine Resistance in HIV-1: A Technical Guide to Mutations in Reverse Transcriptase
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core molecular mechanisms and clinical implications of emtricitabine (FTC) resistance in Human Immunodeficiency Virus Type 1 (HIV-1). This compound, a potent nucleoside reverse transcriptase inhibitor (NRTI), is a cornerstone of modern antiretroviral therapy (ART). However, the emergence of drug resistance mutations in the viral reverse transcriptase (RT) enzyme can compromise its efficacy. This document details the primary mutations conferring FTC resistance, their quantitative impact on drug susceptibility, the experimental protocols used for their characterization, and the underlying molecular pathways.
Core Resistance Mutations and Their Quantitative Impact
The development of resistance to this compound is predominantly associated with specific mutations in the HIV-1 RT gene. The most clinically significant of these is the M184V/I mutation.
The M184V mutation, and to a lesser extent the M184I mutation, are the primary drivers of high-level resistance to both this compound and the structurally similar drug, lamivudine (3TC)[1][2][3]. These mutations occur at codon 184 in the highly conserved YMDD (tyrosine-methionine-aspartate-aspartate) motif of the RT active site, which is crucial for the enzyme's catalytic function[4]. The substitution of methionine (M) with either valine (V) or isoleucine (I) at this position results in a steric clash that hinders the incorporation of FTC into the growing viral DNA chain[5].
While M184V/I are the most common, other mutations can also contribute to or modulate FTC resistance, often in the context of multi-drug resistance. These include the K65R and L74V mutations, as well as thymidine analog mutations (TAMs) such as M41L, D67N, K70R, L210W, T215Y/F, and K219Q/E[6][7].
Below is a summary of the quantitative impact of key mutations on this compound susceptibility and their observed frequencies in clinical settings.
| Mutation | Fold-Change in this compound IC50 | Clinical Frequency (in Virologic Failure) | Impact on Other NRTIs |
| M184V | >100-fold[5][8] | Most common NRTI resistance mutation[6] | High-level resistance to Lamivudine (3TC). Increased susceptibility to Zidovudine (ZDV), Stavudine (d4T), and Tenofovir (TDF)[6][8]. |
| M184I | >100-fold[5] | Less common than M184V. | High-level resistance to Lamivudine (3TC). |
| K65R | Intermediate Resistance | Emerges in patients on tenofovir-containing regimens[7]. | Intermediate resistance to Tenofovir (TDF), Abacavir (ABC), Didanosine (ddI), Lamivudine (3TC), and this compound (FTC). Increased susceptibility to Zidovudine (ZDV)[6]. |
| L74V | Low-level Resistance | Occurs in various treatment contexts. | Intermediate resistance to Didanosine (ddI) and Abacavir (ABC). Slight increase in susceptibility to Zidovudine (ZDV) and Tenofovir (TDF)[6]. |
| Q151M Complex | Intermediate Resistance | Rare in FTC-containing regimens. | High-level resistance to Zidovudine (ZDV), Stavudine (d4T), Didanosine (ddI), and Abacavir (ABC). Intermediate resistance to Tenofovir (TDF), Lamivudine (3TC), and this compound (FTC)[6]. |
Molecular Mechanism of M184V-Mediated Resistance
The M184V mutation confers resistance through a mechanism of enhanced discrimination. The altered steric environment within the dNTP binding site of the M184V RT mutant allows for more efficient rejection of FTC-triphosphate in favor of the natural substrate, dCTP. This leads to a significant reduction in the rate of FTC incorporation into the viral DNA.
Experimental Protocols for Resistance Characterization
The characterization of this compound resistance mutations involves a combination of molecular biology and virological assays. The following outlines the key experimental methodologies.
Genotypic Resistance Testing
Genotypic assays are used to identify resistance-associated mutations in the HIV-1 genome.
1. Sample Collection and RNA Extraction:
-
Plasma is collected from HIV-1 infected individuals.
-
Viral RNA is extracted from the plasma using commercially available kits (e.g., QIAamp Viral RNA Mini Kit)[9].
2. Reverse Transcription and PCR Amplification:
-
The extracted viral RNA is reverse transcribed into cDNA.
-
The reverse transcriptase gene is then amplified using polymerase chain reaction (PCR).
3. DNA Sequencing:
-
The amplified PCR product is sequenced using methods such as Sanger sequencing or next-generation sequencing[10].
-
The resulting sequence is compared to a wild-type reference sequence to identify mutations.
Phenotypic Resistance Testing
Phenotypic assays directly measure the susceptibility of HIV-1 to antiretroviral drugs.
1. Generation of Recombinant Viruses:
-
The reverse transcriptase gene from a patient's virus is cloned into a laboratory-adapted HIV-1 vector that lacks its own RT gene.
-
This vector is then used to produce recombinant viruses containing the patient-derived RT.
2. Cell-Based Antiviral Assay (e.g., PhenoSense Assay):
-
Target cells (e.g., MT-2 cells) are infected with the recombinant viruses in the presence of serial dilutions of this compound[11][12].
-
After a period of incubation, viral replication is measured, often through the expression of a reporter gene (e.g., luciferase) or by quantifying viral p24 antigen.
3. Determination of IC50:
-
The concentration of this compound that inhibits viral replication by 50% (IC50) is calculated.
-
The fold-change in IC50 is determined by comparing the IC50 of the mutant virus to that of a wild-type reference virus.
Clinical Implications and Management
The presence of the M184V mutation has complex clinical implications. While it confers high-level resistance to this compound and lamivudine, it also reduces the replicative capacity, or "fitness," of the virus[2][4][8]. This reduced fitness may lead to a slower disease progression compared to wild-type virus in the absence of treatment.
Furthermore, the M184V mutation can increase the susceptibility of HIV-1 to other NRTIs like tenofovir and zidovudine, a phenomenon known as "hypersusceptibility"[4][8]. This is a critical consideration when designing second-line antiretroviral regimens for patients who have failed an this compound-containing regimen.
Current clinical guidelines often recommend continuing this compound or lamivudine even in the presence of the M184V mutation to maintain the reduced viral fitness and the hypersusceptibility to other drugs in the regimen[3]. However, the decision to continue these drugs should be made in the context of the overall treatment regimen and the availability of other active agents.
Future Directions
Research into this compound resistance continues to focus on understanding the complex interplay between different resistance mutations and their combined effect on drug susceptibility and viral fitness. The development of novel NRTIs with a higher genetic barrier to resistance and activity against common NRTI-resistant variants remains a high priority in HIV drug development. Additionally, the role of minority viral variants carrying resistance mutations, which may not be detected by standard genotypic testing, is an area of active investigation. A deeper understanding of these aspects will be crucial for the continued effective use of this compound and other NRTIs in the long-term management of HIV-1 infection.
References
- 1. directivepublications.org [directivepublications.org]
- 2. researchgate.net [researchgate.net]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. HIV-1 Drug Resistance Mutations: an Updated Framework for the Second Decade of HAART - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2022 Update of the Drug Resistance Mutations in HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blogs.jwatch.org [blogs.jwatch.org]
- 9. Human Immunodeficiency Virus Type 1 Drug Resistance Testing: a Comparison of Three Sequence-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resistance testing: genotype | Johns Hopkins HIV Guide [hopkinsguides.com]
- 11. The HIV-1 reverse transcriptase M184I mutation enhances the E138K-associated resistance to rilpivirine and decreases viral fitness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Impact of Human Immunodeficiency Virus Type 1 Reverse Transcriptase Inhibitor Drug Resistance Mutation Interactions on Phenotypic Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
Emtricitabine's Interaction with Host Cellular Enzymes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emtricitabine (FTC), a synthetic nucleoside analog of cytidine, is a cornerstone of combination antiretroviral therapy for the treatment of HIV-1 infection.[1][2] Its efficacy as a nucleoside reverse transcriptase inhibitor (NRTI) is entirely dependent on its interaction with and metabolism by host cellular enzymes.[3] This technical guide provides an in-depth exploration of the core interactions between this compound and host cellular enzymes, focusing on its metabolic activation, mechanism of action, and off-target interactions. The information presented herein is intended to provide a comprehensive resource for researchers and professionals involved in antiviral drug development and the study of nucleoside analog pharmacology.
Metabolic Activation of this compound: The Phosphorylation Cascade
This compound is administered as a prodrug and must undergo sequential phosphorylation by host cellular kinases to its active form, this compound 5'-triphosphate (FTC-TP).[3][4] This intracellular anabolic pathway is critical for its antiviral activity.
Key Host Cellular Kinases
The phosphorylation of this compound is a three-step process, each catalyzed by specific host enzymes:
-
Step 1: Monophosphorylation: The initial and rate-limiting step is the conversion of this compound to this compound 5'-monophosphate (FTC-MP). This reaction is primarily catalyzed by deoxycytidine kinase (dCK) , a key enzyme in the nucleoside salvage pathway.[1][5]
-
Step 2: Diphosphorylation: FTC-MP is subsequently phosphorylated to this compound 5'-diphosphate (FTC-DP). While the specific primary kinase for this step is not definitively established for this compound, studies on structurally similar cytidine analogs suggest that thymidine kinase 1 (TK1) and cytidine monophosphate kinase 1 (CMPK1) are likely involved.[1]
-
Step 3: Triphosphorylation: The final phosphorylation step to the active FTC-TP is thought to be catalyzed by phosphoglycerate kinase 1 (PGK1) and other nucleoside diphosphate kinases.[1]
Visualization of the Phosphorylation Pathway
The metabolic activation of this compound is a linear pathway involving sequential enzymatic reactions.
References
- 1. Genetic Variation of the Kinases That Phosphorylate Tenofovir and this compound in Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound: an antiretroviral agent for HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structural and kinetic characterization of human deoxycytidine kinase variants able to phosphorylate 5-substituted deoxycytidine and thymidine analogs - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Emtricitabine In Vitro Antiviral Assay Protocols: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emtricitabine (FTC) is a potent nucleoside reverse transcriptase inhibitor (NRTI) with significant antiviral activity against Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV).[1][2][3] As a synthetic nucleoside analog of cytidine, its mechanism of action involves intracellular phosphorylation to its active form, this compound 5'-triphosphate. This active metabolite competitively inhibits the viral reverse transcriptase enzyme, leading to premature chain termination of the nascent viral DNA. Accurate and reproducible in vitro assays are crucial for the continued research and development of this compound and other antiviral agents. These protocols provide standardized methods for assessing the antiviral potency of this compound in a laboratory setting.
Mechanism of Action
This compound, upon entering a host cell, undergoes sequential phosphorylation by host cellular enzymes to form this compound 5'-monophosphate, -diphosphate, and the active -triphosphate metabolite. This compound 5'-triphosphate competes with the natural substrate, deoxycytidine 5'-triphosphate (dCTP), for incorporation into the growing viral DNA chain by the reverse transcriptase enzyme. The absence of a 3'-hydroxyl group on the incorporated this compound moiety prevents the formation of the next phosphodiester bond, thereby terminating DNA elongation and halting viral replication.
References
Application Notes and Protocols for Quantifying Emtricitabine Triphosphate (FTC-TP) in Peripheral Blood Mononuclear Cells (PBMCs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantification of emtricitabine triphosphate (FTC-TP), the active metabolite of the antiretroviral drug this compound, in human peripheral blood mononuclear cells (PBMCs). Accurate measurement of intracellular FTC-TP levels is crucial for understanding the drug's pharmacokinetics, assessing patient adherence to therapy, and informing dose-ranging studies.[1][2] The protocols described herein are based on established methodologies, primarily high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection or tandem mass spectrometry (LC-MS/MS).
This compound is a nucleoside reverse transcriptase inhibitor (NRTI) that requires intracellular phosphorylation to its active triphosphate form to exert its antiviral effect.[3][4] Monitoring the levels of this active moiety within target cells like PBMCs provides a more direct measure of the drug's efficacy compared to plasma concentrations of the parent drug.[5]
Experimental Protocols
PBMC Isolation from Whole Blood
This protocol outlines the standard procedure for isolating PBMCs from whole blood samples using density gradient centrifugation.
Materials:
-
Whole blood collected in Vacutainer CPT™ tubes or standard collection tubes with an anticoagulant (e.g., EDTA).
-
Ficoll-Paque™ or similar density gradient medium.
-
Phosphate-buffered saline (PBS), sterile.
-
Centrifuge with a swinging-bucket rotor.
-
Sterile conical tubes (15 mL and 50 mL).
-
Pipettes and sterile tips.
Procedure:
-
Blood Collection: Collect at least 15 mL of whole blood.[6]
-
Density Gradient Centrifugation (for standard tubes):
-
Carefully layer the whole blood onto an equal volume of Ficoll-Paque™ in a sterile conical tube.
-
Centrifuge at 1,500 x g for 20 minutes at room temperature with the brake off.[6]
-
-
PBMC Layer Collection: After centrifugation, a distinct layer of PBMCs will be visible at the plasma-Ficoll interface. Carefully aspirate this "buffy coat" layer.
-
Washing:
-
Transfer the collected PBMCs to a new sterile conical tube.
-
Add at least three volumes of sterile PBS and mix gently.
-
Centrifuge at 500 x g for 10 minutes to pellet the cells.[6]
-
Discard the supernatant and repeat the washing step.
-
-
Cell Counting:
-
Resuspend the cell pellet in a known volume of PBS.
-
Perform a cell count using a hemocytometer or an automated cell counter to determine the number of viable PBMCs.
-
-
Cell Pelleting for Storage: Centrifuge the remaining cell suspension at 400 x g for 15 minutes at 4°C.[7] Discard the supernatant and the cell pellet is ready for lysis or can be stored at -80°C.
FTC-TP Extraction from PBMCs
This protocol describes the lysis of PBMCs and the extraction of intracellular FTC-TP.
Materials:
-
PBMC pellet.
-
Vortex mixer.
-
Centrifuge.
-
Supernatant collection tubes.
Procedure:
-
Cell Lysis: To the cell pellet (typically from 5-10 million cells), add a specific volume of ice-cold 70% methanol (e.g., 200 µL).[6][8]
-
Vortexing: Vortex the sample vigorously to ensure complete cell lysis and protein precipitation.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 18,000 x g) for 30 minutes at 4°C to pellet cell debris and precipitated proteins.[9]
-
Supernatant Collection: Carefully collect the supernatant, which contains the intracellular nucleotides, and transfer it to a clean tube. This extract is now ready for analysis or can be stored at -80°C.
Quantification of FTC-TP by LC-MS/MS
This protocol provides a general workflow for the analysis of FTC-TP using liquid chromatography-tandem mass spectrometry, a highly sensitive and specific method.
Materials:
-
LC-MS/MS system.
-
Weak anion-exchange analytical column.[3]
-
Mobile phases (e.g., ammonium phosphate buffer).
-
FTC-TP analytical standards.
-
Isotopically labeled internal standard (e.g., 13C-labeled TFV-DP or lamivudine triphosphate).[1]
Procedure:
-
Sample Preparation: The extracted supernatant from the previous step is used for analysis.
-
Chromatographic Separation:
-
Inject a specific volume of the extract onto the weak anion-exchange column.
-
Use a gradient elution with appropriate mobile phases to separate FTC-TP from other intracellular components.
-
-
Mass Spectrometric Detection:
-
The eluent from the column is introduced into the mass spectrometer.
-
Monitor for the specific mass-to-charge ratio (m/z) transitions for FTC-TP (e.g., 488.0/130.1).[1]
-
-
Quantification:
-
Generate a standard curve using known concentrations of the FTC-TP analytical standard.
-
The concentration of FTC-TP in the samples is determined by comparing its peak area to the standard curve, normalized using the internal standard.
-
Data Presentation
The following tables summarize key quantitative data from published studies on FTC-TP quantification in PBMCs.
Table 1: Assay Validation Parameters for FTC-TP Quantification
| Parameter | HPLC-UV Method[5][6] | LC-MS/MS Method[3][8] |
| Limit of Quantitation (LOQ) | 4.0 pmol/sample (from ~10^7 cells) | 0.02 pmol/10^6 cells |
| Linearity Range | 8.1 - 202.4 pmol | 1.29 - 64.6 nM |
| Intra-assay Precision (%CV) | 1.3 - 3.3% | < 15% |
| Inter-assay Precision (%CV) | 3.0 - 10.2% | < 15% |
| Intra-assay Accuracy (%) | -1.0 to 4.8% | 97.5 - 100.8% |
| Inter-assay Accuracy (%) | 2.5 to 6.7% | 98 - 100.3% |
Table 2: Reported Intracellular FTC-TP Concentrations in PBMCs from Clinical Studies
| Dosing Regimen | FTC-TP Concentration (fmol/10^6 cells) | Reference |
| TDF/FTC-containing regimen | Median: 6660 (Range: 5650 - 10000) | [1] |
| Various FTC monotherapy regimens | 0.20 - 2.26 pmol/10^6 cells | [6] |
Visualizations
Caption: Intracellular phosphorylation pathway of this compound.
Caption: Experimental workflow for FTC-TP quantification.
References
- 1. Tenofovir Diphosphate and this compound Triphosphate Concentrations in Blood Cells Compared with Isolated Peripheral Blood Mononuclear Cells: A New Measure of Antiretroviral Adherence? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recommendations for interpreting intraerythrocytic tenofovir-diphosphate and this compound-triphosphate for PrEP adherence assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous quantification of this compound and tenofovir nucleotides in peripheral blood mononuclear cells using weak anion-exchange liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Levels of intracellular phosphorylated tenofovir and this compound correlate with natural substrate concentrations in peripheral blood mononuclear cells of persons prescribed daily oral Truvada™ for HIV pre-exposure prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Quantitation of Intracellular Triphosphate of this compound in Peripheral Blood Mononuclear Cells from Human Immunodeficiency Virus-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Emtricitabine Efficacy in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing various cell culture models to assess the efficacy of Emtricitabine, a potent nucleoside reverse transcriptase inhibitor (NRTI). The described methodologies are essential for preclinical evaluation of this compound's antiviral activity, cytotoxicity, and mechanism of action against Human Immunodeficiency Virus (HIV).
Introduction
This compound (FTC) is a synthetic nucleoside analog of cytidine with demonstrated activity against HIV-1, HIV-2, and Hepatitis B Virus (HBV).[1][2] As a cornerstone of combination antiretroviral therapy (cART), robust in vitro models are crucial for understanding its therapeutic potential and resistance profile. This document outlines standardized procedures for employing relevant cell lines to investigate the antiviral efficacy and toxicological profile of this compound.
Mechanism of Action
This compound is a prodrug that, upon entering a host cell, is phosphorylated by cellular kinases to its active triphosphate form, this compound 5'-triphosphate.[3][4] This active metabolite acts as a competitive inhibitor of the HIV reverse transcriptase enzyme.[4][5] By incorporating into the nascent viral DNA chain, it causes premature chain termination, thereby halting viral replication.[3][4][5]
Caption: Mechanism of action of this compound.
Recommended Cell Culture Models
A variety of immortalized T-cell lines and primary cells are suitable for evaluating this compound's efficacy. The choice of cell model depends on the specific experimental objectives.
-
Peripheral Blood Mononuclear Cells (PBMCs): Represent a more physiologically relevant model for primary HIV infection.
-
MT-2 and MT-4 Cells: Human T-cell leukemia virus type 1 (HTLV-1) transformed T-cell lines that are highly susceptible to HIV-1 infection and exhibit clear cytopathic effects (CPE).[6]
-
CEM-SS Cells: A T-lymphoblastoid cell line that is also highly sensitive to HIV-1 infection and CPE.
-
HeLa P4/R5 Cells: An engineered HeLa cell line expressing CD4, CXCR4, and CCR5, suitable for studying viral entry and replication.
-
HepG2 Cells: A human liver cancer cell line used to assess the efficacy of this compound against HBV and to evaluate potential hepatotoxicity.
Data Presentation: Antiviral Activity and Cytotoxicity
The following table summarizes the reported 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values for this compound in various cell lines against different HIV strains.
| Cell Line | Virus Strain | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| MT-2 | HIV-1 (Wild-Type) | 0.007 - 0.02 | >100 | >5000 - >14285 | [6] |
| MT-4 | HIV-1 (IIIB) | ~0.004 | >100 | >25000 | [1] |
| PBMCs | HIV-1 (Primary Isolates) | 0.0013 - 0.017 | >100 | >5882 - >76923 | [1] |
| CEM | HIV-1 (RF) | 0.008 | >100 | >12500 | [7] |
| HeLa P4/R5 | HIV-1 | 0.17 | Not Reported | Not Applicable | N/A |
Experimental Protocols
The following are detailed protocols for assessing the antiviral efficacy and cytotoxicity of this compound.
General Cell Culture Maintenance
Protocol for Culturing T-cell Lines (MT-2, MT-4, CEM-SS)
-
Media Preparation: Prepare RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cell Thawing: Rapidly thaw a frozen vial of cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifugation: Centrifuge the cells at 200 x g for 5 minutes. Discard the supernatant.
-
Resuspension and Seeding: Resuspend the cell pellet in fresh complete growth medium and transfer to a T-25 or T-75 culture flask. Seed cultures between 2-3 x 10^5 cells/mL.[8]
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Monitor cell density and viability. Split the cultures every 2-3 days to maintain a cell density between 2 x 10^5 and 1 x 10^6 cells/mL.
Antiviral Efficacy Assay (EC50 Determination)
This protocol describes the determination of the 50% effective concentration (EC50) of this compound using a p24 antigen ELISA-based readout.
Caption: Workflow for EC50 determination.
Materials:
-
96-well flat-bottom microplates
-
MT-2 cells (or other suitable T-cell line)
-
Complete growth medium
-
HIV-1 stock (e.g., IIIB or a clinical isolate)
-
This compound stock solution
-
HIV-1 p24 Antigen ELISA kit
-
Phosphate Buffered Saline (PBS)
-
Triton X-100 (5% solution)
Procedure:
-
Cell Seeding: Seed MT-2 cells at a density of 1 x 10^4 cells per well in 50 µL of complete growth medium in a 96-well plate.
-
Compound Dilution: Prepare serial dilutions of this compound in complete growth medium. Add 25 µL of each dilution to the appropriate wells in triplicate. Include wells with medium only (cell control) and wells with cells but no drug (virus control).
-
Virus Infection: Dilute the HIV-1 stock to provide a multiplicity of infection (MOI) that yields a robust p24 antigen signal after 6-7 days (e.g., 100 TCID50). Add 25 µL of the diluted virus to all wells except the cell control wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 6-7 days.
-
Supernatant Collection: After incubation, carefully collect 100 µL of the cell culture supernatant from each well.
-
Virus Inactivation: For safety, inactivate the virus in the collected supernatants by adding 10 µL of a 5% Triton X-100 solution to each 100 µL of supernatant and mix well.
-
p24 ELISA: Quantify the amount of p24 antigen in the inactivated supernatants using a commercial HIV-1 p24 ELISA kit, following the manufacturer's instructions.[9][10][11]
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (p24 in treated well / p24 in virus control well)] x 100
-
Plot the percentage of inhibition against the log10 of the this compound concentration.
-
Determine the EC50 value, which is the concentration of this compound that inhibits viral replication by 50%, using non-linear regression analysis.
-
Cytotoxicity Assay (CC50 Determination)
This protocol describes the determination of the 50% cytotoxic concentration (CC50) of this compound using the MTT assay.
Caption: Workflow for CC50 determination.
Materials:
-
96-well flat-bottom microplates
-
MT-2 cells (or other suitable cell line)
-
Complete growth medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., Dimethyl sulfoxide - DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MT-2 cells at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Compound Addition: Prepare serial dilutions of this compound in complete growth medium. Add 100 µL of each dilution to the appropriate wells in triplicate. Include wells with medium only (blank control) and wells with cells but no drug (cell viability control).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for the same duration as the antiviral assay (6-7 days).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[12]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13] Mix thoroughly by pipetting.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each this compound concentration using the following formula: % Viability = [(Absorbance of treated well - Absorbance of blank well) / (Absorbance of cell control well - Absorbance of blank well)] x 100
-
Plot the percentage of viability against the log10 of the this compound concentration.
-
Determine the CC50 value, which is the concentration of this compound that reduces cell viability by 50%, using non-linear regression analysis.
-
Conclusion
The cell culture models and protocols described in these application notes provide a robust framework for the in vitro evaluation of this compound's efficacy. Consistent application of these standardized methods will yield reliable and reproducible data, which is essential for the continued development and optimization of antiretroviral therapies. Careful selection of cell lines and adherence to the detailed protocols will ensure the generation of high-quality data for assessing the antiviral potency and safety profile of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reverse Transcriptase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]
- 6. In vitro evaluation of the anti-HIV activity and metabolic interactions of tenofovir and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell culture protocols | Culture Collections [culturecollections.org.uk]
- 9. HIV1 p24 ELISA Kit (ab218268) | Abcam [abcam.com]
- 10. hanc.info [hanc.info]
- 11. goldengatebio.com [goldengatebio.com]
- 12. texaschildrens.org [texaschildrens.org]
- 13. ar.iiarjournals.org [ar.iiarjournals.org]
Application Notes and Protocols for Assessing Emtricitabine Synergy with Other Antiretrovirals
Audience: Researchers, scientists, and drug development professionals.
Introduction
Emtricitabine (FTC) is a nucleoside reverse transcriptase inhibitor (NRTI) that is a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection.[1][2] Its mechanism of action involves the inhibition of reverse transcriptase, a critical enzyme in the HIV replication cycle.[1][3] this compound is an analog of cytidine and, after intracellular phosphorylation to its active triphosphate form, it competes with the natural substrate and gets incorporated into the nascent viral DNA, leading to chain termination.[1][4]
Combination therapy is the standard of care for HIV-1 to enhance antiviral efficacy, reduce drug dosages, and limit the emergence of drug-resistant viral strains.[5] Assessing the nature of the interaction between this compound and other antiretrovirals is crucial. These interactions are typically classified as synergistic (the combined effect is greater than the sum of individual effects), additive (the combined effect is equal to the sum of individual effects), or antagonistic (the combined effect is less than the sum of individual effects).[6][7][8][9] This document provides detailed protocols for the in vitro assessment of this compound synergy with other antiretrovirals using the checkerboard assay and subsequent data analysis via the Combination Index (CI) method and isobologram analysis.
Core Concepts in Synergy Assessment
Two primary methods are widely used to quantify drug interactions in vitro:
-
Isobologram Analysis: This is a graphical method where doses of two drugs that produce a specific level of effect (e.g., 50% inhibition) are plotted on the x and y axes. A straight line connecting the individual drug doses that produce this effect represents additivity. Data points falling below this line indicate synergy, while points above it suggest antagonism.[6][7][10][11][12]
-
Combination Index (CI) Method: Developed by Chou and Talalay, this method provides a quantitative measure of the interaction. The CI is calculated based on the dose-effect relationships of the individual drugs and their combination.[8][9] The interpretation is as follows:
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Experimental Protocols
In Vitro Checkerboard Synergy Assay
The checkerboard assay is a common method to evaluate the interactions of two compounds in a microplate format.[13][14][15][16]
Objective: To determine the in vitro antiviral activity of this compound in combination with another antiretroviral agent against HIV-1 replication in a cell-based assay.
Materials:
-
Target cells (e.g., MT-2 cells, peripheral blood mononuclear cells [PBMCs])
-
HIV-1 laboratory strain or clinical isolate
-
Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum, L-glutamine, and antibiotics)
-
This compound (FTC) and the second antiretroviral (ARV) drug of interest
-
96-well cell culture plates
-
Assay kits for quantifying viral replication (e.g., HIV-1 p24 antigen ELISA kit)
-
Cytotoxicity assay kit (e.g., MTT, XTT, or CellTiter-Glo®)
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Drug Preparation:
-
Prepare stock solutions of this compound and the other ARV in an appropriate solvent (e.g., DMSO or cell culture medium).
-
Create a series of 2-fold serial dilutions for each drug. The concentration range should span from well above to well below the 50% inhibitory concentration (IC50) of each drug.
-
-
Assay Plate Setup:
-
A 96-well plate is set up in a checkerboard format.
-
Drug A (e.g., this compound) is serially diluted horizontally across the plate.
-
Drug B (the other ARV) is serially diluted vertically down the plate.
-
This creates a matrix of wells with varying concentrations of both drugs.
-
Include wells with each drug alone (for IC50 determination) and control wells (cells only, cells + virus).
-
-
Cell Seeding and Infection:
-
Seed the 96-well plates with the target cells at an appropriate density.
-
Infect the cells with a pre-titered amount of HIV-1 stock. The multiplicity of infection (MOI) should be optimized for the specific cell line and virus strain.
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO₂ incubator for a period that allows for multiple rounds of viral replication (typically 5-7 days).
-
-
Quantification of Viral Inhibition:
-
After incubation, collect the cell culture supernatant.
-
Quantify the amount of viral replication in each well using a suitable method, such as a p24 antigen ELISA.
-
-
Cytotoxicity Assay:
-
In a parallel plate without virus, perform a cytotoxicity assay with the same drug concentrations to ensure that the observed antiviral effect is not due to cell death.
-
Data Analysis
a. Determination of IC50:
-
The IC50 (the concentration of a drug that inhibits 50% of viral replication) for each drug alone is calculated from the dose-response curves using non-linear regression analysis (e.g., sigmoidal dose-response).
b. Combination Index (CI) Calculation:
-
The CI is calculated using the Chou-Talalay method with specialized software (e.g., CompuSyn) or the following equation for mutually exclusive drugs: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ [17] Where:
-
(Dx)₁ and (Dx)₂ are the concentrations of Drug 1 and Drug 2 alone that produce x% effect.
-
(D)₁ and (D)₂ are the concentrations of Drug 1 and Drug 2 in combination that also produce x% effect.
-
c. Isobologram Generation:
-
Plot the concentrations of the two drugs that in combination produce a specific effect (e.g., IC50, IC75, IC90).
-
The x-axis represents the concentration of Drug A, and the y-axis represents the concentration of Drug B.
-
Connect the IC50 values of the individual drugs on the x and y axes with a straight line. This is the line of additivity.
-
Plot the combination concentrations that result in 50% inhibition. Points below the line indicate synergy, points on the line indicate an additive effect, and points above the line indicate antagonism.[12]
Data Presentation
Table 1: Antiviral Activity and Cytotoxicity of Individual Antiretrovirals
| Drug | IC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| This compound | 5.5 | >100 | >18182 |
| ARV Drug X | 2.1 | >50 | >23809 |
Table 2: Combination Index (CI) Values for this compound and ARV Drug X
| Effect Level | CI Value | Interpretation |
| IC50 | 0.45 | Synergy |
| IC75 | 0.38 | Synergy |
| IC90 | 0.31 | Strong Synergy |
Mandatory Visualization
Caption: Workflow for the in vitro checkerboard synergy assay.
Caption: Mechanism of action of this compound in the HIV-1 life cycle.
Application Notes
-
Interpretation of Results: A consistent CI value below 1 across multiple effect levels (IC50, IC75, IC90) provides strong evidence of synergy.[12] Isobolograms offer a visual confirmation of these findings. The synergy observed between this compound and tenofovir in vitro has been well-documented and supports their use as a dual NRTI backbone in combination therapy.[18][19] Studies have also shown synergistic activity when this compound and tenofovir are combined with drugs from other classes, such as integrase inhibitors.[20][21][22]
-
Drug Ratios: It is advisable to test different fixed ratios of the drugs based on their individual IC50 values to thoroughly characterize the synergistic interaction.
-
Choice of Cells and Virus: The choice of cell line (e.g., T-cell lines, PBMCs) and HIV-1 strain (lab-adapted vs. clinical isolates) can influence the outcome of the assay. Using primary cells like PBMCs can provide more clinically relevant data.
-
Clinical Relevance: While in vitro synergy is a promising indicator, it must be confirmed with in vivo studies and clinical trials.[23][24][25][26][27] The FDA recommends conducting in vitro drug combination studies before initiating clinical trials that evaluate the efficacy of an investigational product in combination with other approved antiretrovirals.[28][29][30] The goal is to identify any potential negative interactions (antagonism) early in the drug development process.[28] Successful combination therapies for HIV often involve targeting multiple, distinct stages of the viral life cycle.[5]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Drug combination therapy for emerging viral diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jpccr.eu [jpccr.eu]
- 7. researchgate.net [researchgate.net]
- 8. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 11. An overview of drug combination analysis with isobolograms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
- 13. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. emerypharma.com [emerypharma.com]
- 16. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. mims.com [mims.com]
- 19. In vitro evaluation of the anti-HIV activity and metabolic interactions of tenofovir and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The combined anti-HIV-1 activities of this compound and tenofovir plus the integrase inhibitor elvitegravir or raltegravir show high levels of synergy in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The Combined Anti-HIV-1 Activities of this compound and Tenofovir plus the Integrase Inhibitor Elvitegravir or Raltegravir Show High Levels of Synergy In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Gilead reports positive data from four Phase III combination trials for HIV-1 - Clinical Trials Arena [clinicaltrialsarena.com]
- 24. ClinicalTrials.gov [clinicaltrials.gov]
- 25. ClinicalTrials.gov [clinicaltrials.gov]
- 26. This compound and tenofovir alafenamide vs this compound and tenofovir disoproxil fumarate for HIV pre-exposure prophylaxis (DISCOVER): primary results from a randomised, double-blind, multicentre, active-controlled, phase 3, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Clinical Studies in Treatment-Naïve Adults | BIKTARVY® HCP [biktarvyhcp.com]
- 28. fda.gov [fda.gov]
- 29. Federal Register :: Guidance for Industry on Antiviral Product Development-Conducting and Submitting Virology Studies to the Agency; Availability [federalregister.gov]
- 30. Antiviral Product Development--Conducting and Submitting Virology Studies to the Agency | FDA [fda.gov]
Application Notes and Protocols for the Use of Emtricitabine in HIV Pre-Exposure Prophylaxis (PrEP) Studies
For Researchers, Scientists, and Drug Development Professionals
These notes provide a comprehensive overview of emtricitabine (FTC) as a key component in HIV pre-exposure prophylaxis (PrEP). This document includes its mechanism of action, pharmacokinetic profile, summaries of pivotal clinical trial data, and standardized protocols for use in a research setting.
Introduction to this compound for PrEP
This compound is a nucleoside reverse transcriptase inhibitor (NRTI) that has become a cornerstone of HIV prevention strategies worldwide. It is a synthetic nucleoside analog of cytidine. Administered orally, typically in a fixed-dose combination with either tenofovir disoproxil fumarate (TDF) or tenofovir alafenamide (TAF), this compound has demonstrated high efficacy in reducing the risk of sexually acquired HIV infection.[1][2] Its favorable pharmacokinetic profile, which allows for once-daily dosing, and a well-established safety record make it a critical tool in the global effort to combat the HIV epidemic.[3][4]
Mechanism of Action
This compound's antiviral activity is central to its effectiveness as a PrEP agent. The process involves several key intracellular steps:
-
Cellular Uptake and Phosphorylation: After oral administration, this compound is absorbed and enters target cells, such as CD4+ T-cells.[5] Inside the cell, host cellular enzymes phosphorylate this compound into its active form, this compound 5'-triphosphate (FTC-TP).[5][6]
-
Competitive Inhibition of HIV Reverse Transcriptase: FTC-TP is a structural analog of the natural deoxycytidine 5'-triphosphate (dCTP). It competes with dCTP for incorporation into the growing viral DNA chain during the reverse transcription of HIV RNA.[5][7]
-
DNA Chain Termination: The HIV-1 reverse transcriptase enzyme mistakenly incorporates FTC-TP into the proviral DNA.[5][6] Because this compound lacks a 3'-hydroxyl group, this incorporation prevents the formation of the necessary phosphodiester bond with the next nucleotide, leading to premature termination of the DNA chain.[5]
-
Inhibition of Viral Replication: By halting the synthesis of viral DNA, this compound effectively prevents the HIV virus from completing its replication cycle and establishing a chronic infection.[8][7]
When co-administered with tenofovir (either TDF or TAF), the two drugs exhibit synergistic antiviral activity.[6] Tenofovir's active metabolite, tenofovir diphosphate (TFV-DP), acts through a similar mechanism of chain termination, but as an analog of adenosine monophosphate.[6]
Caption: Mechanism of action of this compound.
Pharmacokinetics
The clinical utility of this compound in PrEP is significantly influenced by its pharmacokinetic properties.
-
Absorption: this compound is rapidly absorbed following oral administration, with peak plasma concentrations typically reached within 1-2 hours.[3]
-
Distribution: It has a low binding affinity to plasma proteins (less than 4%).[3][7]
-
Metabolism: The drug undergoes minimal metabolism in the body.[3] Approximately 86% of the dose is excreted unchanged.[7]
-
Excretion: this compound is primarily eliminated through the kidneys via glomerular filtration and active tubular secretion.[3] Its plasma half-life is approximately 10 hours, which supports a once-daily dosing schedule.[3] The intracellular half-life of the active triphosphate form is significantly longer, at about 39 hours, ensuring sustained antiretroviral activity.[3]
Key Clinical Trials and Efficacy Data
Numerous studies have established the efficacy and safety of this compound-based regimens for HIV PrEP. The data below summarizes key findings from pivotal trials.
The combination of this compound (200 mg) and tenofovir disoproxil fumarate (300 mg), branded as Truvada, was the first regimen approved for PrEP.
| Trial Name | Population | Regimen | Efficacy (HIV Risk Reduction) | Key Findings & Citations |
| iPrEx | Men who have sex with men (MSM) and transgender women | Daily FTC/TDF vs. Placebo | 44% overall; up to 92% in participants with detectable drug levels. | Established the efficacy of FTC/TDF for PrEP in this population. Highlighted the critical role of adherence.[9][10] |
| Partners PrEP | Heterosexual serodiscordant couples | Daily FTC/TDF vs. Placebo | 75% | Demonstrated high efficacy in heterosexual men and women.[2] |
| Bangkok Tenofovir Study | People who inject drugs | Daily TDF vs. Placebo | 48.9% | Showed efficacy in a key population with high HIV risk.[2] |
The combination of this compound (200 mg) and tenofovir alafenamide (25 mg), branded as Descovy, was developed to provide a similar high level of efficacy with an improved safety profile concerning renal and bone health.[11][12]
| Trial Name | Population | Regimen Comparison | HIV Incidence Rate (per 100 person-years) | Key Findings & Citations |
| DISCOVER | MSM and transgender women | Daily FTC/TAF vs. Daily FTC/TDF | FTC/TAF: 0.16FTC/TDF: 0.34 | FTC/TAF was non-inferior to FTC/TDF for HIV prevention.[11][12][13] FTC/TAF demonstrated a superior safety profile with smaller declines in bone mineral density and more favorable renal biomarkers.[11][13][14] FTC/TAF is not indicated for individuals at risk from receptive vaginal sex as its effectiveness in this population has not been evaluated.[15] |
Long-acting injectable cabotegravir (CAB-LA) has emerged as a highly effective alternative to daily oral PrEP.
| Trial Name | Population | Regimen Comparison | HIV Incidence Rate (per 100 person-years) | Key Findings & Citations |
| HPTN 083 | MSM and transgender women | Injectable CAB-LA vs. Daily FTC/TDF | CAB-LA: 0.41FTC/TDF: 1.29 | CAB-LA was found to be superior to FTC/TDF in preventing HIV infection in this population.[16] |
| HPTN 084 | Cisgender women | Injectable CAB-LA vs. Daily FTC/TDF | CAB-LA: 0.21FTC/TDF: 1.79 | CAB-LA was 89% more effective than FTC/TDF in preventing HIV acquisition among cisgender women.[17] |
Experimental Protocols for PrEP Clinical Trials
The following provides a generalized protocol for a clinical trial evaluating an this compound-based PrEP regimen. This is based on methodologies from major trials like iPrEx and DISCOVER.[10][18]
Caption: Generalized workflow for an this compound PrEP clinical trial.
-
Participant Screening and Enrollment:
-
Inclusion Criteria: Participants must be HIV-negative, at substantial risk for acquiring HIV, and meet age and health requirements (e.g., adequate renal function with creatinine clearance ≥60 mL/min).[16]
-
Exclusion Criteria: Presence of acute or chronic HIV infection, known allergy to study drugs, or conditions that would contraindicate the use of the medication.
-
Baseline Assessments: Conduct a comprehensive baseline visit including a negative HIV test, full laboratory workup (creatinine, liver function, etc.), and assessment of sexual risk behavior.[10]
-
-
Randomization and Blinding:
-
Drug Administration and Adherence Monitoring:
-
Dosing: Participants are instructed to take one tablet orally, once daily.
-
Adherence Support: Provide comprehensive counseling on the importance of adherence.
-
Adherence Measurement: Adherence can be monitored through self-report, pill counts, and measuring drug concentrations in plasma or peripheral blood mononuclear cells (PBMCs).[9]
-
-
Follow-Up and Monitoring:
-
Visit Schedule: Schedule regular follow-up visits (e.g., every 12 weeks).
-
HIV Testing: Perform HIV testing at every study visit.
-
Safety Monitoring: Monitor renal function (serum creatinine) and screen for potential bone density changes, especially in long-term studies.[11] Collect data on all adverse events.
-
Risk Reduction Counseling: Provide ongoing risk-reduction counseling, condoms, and management of sexually transmitted infections at each visit.[10]
-
-
Endpoint Evaluation:
-
The primary efficacy endpoint is the incidence of documented HIV infection in each study arm.
-
Secondary endpoints often include safety and tolerability, adherence rates, and changes in risk behavior.[11]
-
Application Notes for Researchers
-
Adherence is Paramount: The protective efficacy of oral PrEP is highly dependent on adherence.[2] Studies consistently show that breakthrough infections are most common in individuals with low or undetectable drug levels.[9] Research protocols should incorporate robust adherence support and measurement strategies.
-
Safety Considerations: While generally safe, this compound-based PrEP requires monitoring.
-
Renal Function: FTC/TDF has been associated with small, but statistically significant, declines in creatinine clearance.[19] FTC/TAF offers a more favorable renal safety profile.[11] Regular monitoring is essential.
-
Bone Mineral Density: A modest decrease in bone mineral density has been observed with FTC/TDF, which is less pronounced with FTC/TAF.[12][20]
-
Hepatitis B (HBV): this compound is also active against HBV. Discontinuation in HBV-positive individuals can lead to severe acute exacerbations of hepatitis B.[19] Participants should be screened for HBV before starting PrEP.
-
-
Drug Resistance: While rare, there is a risk of developing drug-resistant HIV if PrEP is initiated in an individual with undiagnosed acute HIV infection. Rigorous HIV testing before and during PrEP use is critical to mitigate this risk.
Caption: Logical relationships between key this compound-based and other PrEP options.
References
- 1. Safety of oral tenofovir disoproxil fumarate-based pre-exposure prophylaxis for HIV prevention: prospective studies in HIV-uninfected men and women | Department of Epidemiology [epi.washington.edu]
- 2. ohtn.on.ca [ohtn.on.ca]
- 3. m.youtube.com [m.youtube.com]
- 4. academic.oup.com [academic.oup.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. mims.com [mims.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. This compound-tenofovir exposure and pre-exposure prophylaxis efficacy in men who have sex with men - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. This compound and tenofovir alafenamide vs this compound and tenofovir disoproxil fumarate for HIV pre-exposure prophylaxis (DISCOVER): primary results from a randomised, double-blind, multicentre, active-controlled, phase 3, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound and tenofovir alafenamide vs this compound and tenofovir disoproxil fumarate for HIV pre-exposure prophylaxis (DISCOVER): primary results from a randomised, double-blind, multicentre, active-controlled, phase 3, non-inferiority trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jwatch.org [jwatch.org]
- 14. Long-term safety and efficacy of this compound and tenofovir alafenamide vs this compound and tenofovir disoproxil fumarate for HIV-1 pre-exposure prophylaxis: week 96 results from a randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. For HCP's | Descovy for PrEP® (this compound/tenofovir alafenamide) Use in HAV-Monoinfection [askgileadmedical.com]
- 16. "Efficacy and safety of long-acting cabotegravir compared with daily or" by Raphael J. Landovitz, Brett S. Hanscom et al. [digitalscholar.lsuhsc.edu]
- 17. Trial results reveal that long-acting injectable cabotegravir as PrEP is highly effective in preventing HIV acquisition in women [who.int]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Tenofovir disoproxil / this compound for PrEP | aidsmap [aidsmap.com]
Emtricitabine as a tool compound for studying retroviral replication
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Emtricitabine (FTC) is a potent nucleoside reverse transcriptase inhibitor (NRTI) widely used in antiretroviral therapy for the treatment of Human Immunodeficiency Virus (HIV) infection.[1][2] It is a synthetic analog of cytidine.[3] Beyond its clinical applications, this compound serves as a critical tool compound in research settings for the detailed study of retroviral replication. Its specific mechanism of action allows for the targeted inhibition of the reverse transcription process, a pivotal step in the lifecycle of retroviruses like HIV.[3][4] These application notes provide detailed protocols for utilizing this compound to investigate retroviral replication, along with data presentation guidelines and visualizations to facilitate experimental design and interpretation.
Mechanism of Action
This compound is a prodrug that, upon entering a host cell, is phosphorylated by cellular enzymes to its active triphosphate form, this compound 5'-triphosphate (FTC-TP).[3][5] FTC-TP acts as a competitive inhibitor of the viral reverse transcriptase (RT) enzyme, competing with the natural substrate, deoxycytidine 5'-triphosphate (dCTP).[1][3] When HIV-1 reverse transcriptase incorporates FTC-TP into the nascent viral DNA strand, the absence of a 3'-hydroxyl group on the this compound molecule prevents the formation of the subsequent phosphodiester bond, leading to premature chain termination of the growing DNA strand.[1][3] This effectively halts the conversion of the viral RNA genome into double-stranded DNA, a prerequisite for integration into the host cell's genome and subsequent viral replication.[1][2]
References
Application Notes and Protocols for Stable Isotope Labeling of Emtricitabine in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emtricitabine (FTC) is a nucleoside reverse transcriptase inhibitor (NRTI) widely used in the treatment and prevention of HIV-1 infection.[1] Understanding its metabolic fate is crucial for optimizing therapeutic regimens and assessing potential drug-drug interactions. Stable isotope labeling is a powerful technique that enables the tracing and quantification of drug molecules and their metabolites in complex biological systems without the safety concerns associated with radioactive isotopes.[2] These application notes provide a comprehensive overview and detailed protocols for the use of stable isotope-labeled this compound in metabolic studies.
This compound is a synthetic analog of cytidine and undergoes intracellular phosphorylation to its active form, this compound 5'-triphosphate (FTC-TP).[1][3] This active metabolite competes with the natural substrate, deoxycytidine 5'-triphosphate, for incorporation into viral DNA by the HIV reverse transcriptase, leading to chain termination and inhibition of viral replication.[3][4] While the majority of an this compound dose is excreted unchanged in the urine, a smaller portion is metabolized.[1][4]
This document outlines the synthesis of stable isotope-labeled this compound, protocols for in vitro and in vivo metabolic studies, and analytical methods for the detection and quantification of this compound and its metabolites.
Quantitative Data Summary
The pharmacokinetic parameters of this compound are essential for designing and interpreting metabolic studies. The following tables summarize key pharmacokinetic data from studies in HIV-1-infected adult patients.
Table 1: Population Pharmacokinetic Parameters of this compound
| Parameter | Estimated Value |
| Clearance (CL/F) | 15.1 L/h |
| Volume of Distribution (V/F) | 1.4 ± 0.3 L/kg |
| Plasma Half-life (t½) | ~10 hours |
| Intracellular Half-life (FTC-TP) | ~39 hours |
| Cmax (200 mg once daily) | 1.8 ± 0.7 µg/mL |
| Cmin (200 mg once daily) | 0.09 ± 0.07 µg/mL |
| AUC (0-24h, 200 mg once daily) | 10.0 ± 3.1 µg·h/mL |
| Oral Bioavailability (Capsule) | 93% |
| Protein Binding | <4% |
Table 2: this compound Metabolite Distribution
| Metabolite | Percentage of Dose Excreted in Urine |
| Unchanged this compound | ~86% |
| 3'-sulfoxide diastereomers | ~9% |
| 2'-O-glucuronide | ~4% |
Source:[4]
Experimental Protocols
Synthesis of Stable Isotope-Labeled this compound ([¹³C,¹⁵N]-FTC)
A key step in the synthesis of this compound is the Vorbrüggen glycosylation, which involves the coupling of a silylated nucleobase with a protected sugar derivative.[1][7][8] To introduce stable isotopes, commercially available labeled precursors can be utilized in this reaction.
Objective: To synthesize this compound labeled with ¹³C and ¹⁵N in the 5-fluorocytosine ring.
Materials:
-
[¹³C,¹⁵N₂]-5-Fluorocytosine (commercially available)
-
1,3-Oxathiolane acetate donor
-
Chlorotrimethylsilane (TMSCl)
-
Sodium iodide (NaI)
-
Anhydrous dichloromethane
-
Other reagents and solvents for workup and purification
Protocol:
-
Silylation of [¹³C,¹⁵N₂]-5-Fluorocytosine: In an inert atmosphere, suspend [¹³C,¹⁵N₂]-5-Fluorocytosine in anhydrous dichloromethane. Add a silylating agent, such as N,O-bis(trimethylsilyl)acetamide (BSA), and heat the mixture to obtain a clear solution of the silylated base.
-
Vorbrüggen Glycosylation: In a separate flask under an inert atmosphere, dissolve the 1,3-oxathiolane acetate donor in anhydrous dichloromethane. Add chlorotrimethylsilane and sodium iodide to activate the donor.
-
Coupling Reaction: Slowly add the solution of the silylated [¹³C,¹⁵N₂]-5-fluorocytosine to the activated 1,3-oxathiolane acetate donor solution at room temperature. Stir the reaction mixture until completion, monitoring by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup and Purification: Quench the reaction with a suitable reagent and perform an aqueous workup to remove inorganic salts. Purify the crude product by column chromatography on silica gel to isolate the labeled this compound.
-
Characterization: Confirm the identity and isotopic enrichment of the synthesized [¹³C,¹⁵N]-FTC using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
In Vitro Metabolism of [¹³C,¹⁵N]-Emtricitabine in Human Liver Microsomes
Objective: To identify and quantify the metabolites of this compound formed by hepatic enzymes.
Materials:
-
[¹³C,¹⁵N]-Emtricitabine
-
Human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
Internal standard (e.g., unlabeled this compound or another structural analog)
Protocol:
-
Incubation Preparation: Prepare a master mix containing phosphate buffer, the NADPH regenerating system, and HLMs. Pre-warm the mixture at 37°C.
-
Initiate Reaction: Add [¹³C,¹⁵N]-Emtricitabine to the pre-warmed master mix to initiate the metabolic reaction. The final concentration of the labeled drug should be within a relevant physiological range.
-
Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the incubation mixture.
-
Reaction Quenching: Immediately quench the reaction by adding the aliquot to cold acetonitrile containing the internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
LC-MS/MS Analysis: Reconstitute the dried residue in the mobile phase and analyze by a validated LC-MS/MS method to identify and quantify the parent drug and its metabolites.
Intracellular Metabolism of [¹³C,¹⁵N]-Emtricitabine in Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To measure the intracellular formation of the active metabolite, [¹³C,¹⁵N]-emtricitabine 5'-triphosphate ([¹³C,¹⁵N]-FTC-TP).
Materials:
-
[¹³C,¹⁵N]-Emtricitabine
-
Isolated human PBMCs
-
RPMI-1640 cell culture medium
-
Fetal bovine serum (FBS)
-
Methanol (for extraction)
-
Internal standard (e.g., isotopically labeled tenofovir diphosphate)
Protocol:
-
Cell Culture and Treatment: Culture isolated PBMCs in RPMI-1640 medium supplemented with FBS. Treat the cells with a known concentration of [¹³C,¹⁵N]-Emtricitabine and incubate at 37°C in a CO₂ incubator.
-
Cell Harvesting and Lysis: At desired time points, harvest the cells by centrifugation. Wash the cell pellet with cold phosphate-buffered saline (PBS) to remove extracellular drug. Lyse the cells by adding a cold 70:30 methanol:water solution containing the internal standard.
-
Extraction: Vortex the cell lysate vigorously and then centrifuge at high speed to pellet the cellular debris.
-
Sample Preparation: Transfer the supernatant containing the intracellular metabolites to a new tube. Evaporate the solvent to dryness.
-
LC-MS/MS Analysis: Reconstitute the sample and analyze using a validated LC-MS/MS method specifically developed for the quantification of nucleoside triphosphates.
Analytical Methodology: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of this compound and its metabolites.
Instrumentation:
-
A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example for Plasma):
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 5 µm).[9]
-
Mobile Phase: A gradient of 5 mM ammonium acetate in water and acetonitrile.[9]
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for [¹³C,¹⁵N]-Emtricitabine, its unlabeled counterpart (if used as an internal standard), and its metabolites. The mass shift due to the isotopic labels will allow for their distinct detection.
Visualizations
Caption: Metabolic pathway of this compound.
Caption: Workflow for stable isotope-labeled this compound metabolic studies.
References
- 1. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 2. US7534885B2 - Process and intermediates for preparing this compound - Google Patents [patents.google.com]
- 3. Route efficiency assessment and review of the synthesis of β-nucleosides via N -glycosylation of nucleobases - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02665D [pubs.rsc.org]
- 4. Synthesis and characterization of a long-acting this compound prodrug nanoformulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of a Long Acting Nanoformulated this compound ProTide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: X-ray Crystallography of Emtricitabine in Complex with HIV-1 Reverse Transcriptase
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies and structural insights obtained from the X-ray crystallographic studies of Emtricitabine in complex with HIV-1 Reverse Transcriptase (RT). The protocols detailed below are synthesized from published research to guide the replication and further investigation of these critical interactions for anti-viral drug development.
Introduction to this compound and HIV-1 Reverse Transcriptase
This compound (FTC) is a potent nucleoside reverse transcriptase inhibitor (NRTI) widely used in highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection.[1][2] As a synthetic analog of cytidine, this compound is intracellularly phosphorylated to its active triphosphate form, this compound-5'-triphosphate (FTC-TP).[1][2] FTC-TP acts as a competitive inhibitor of the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the nascent viral DNA chain by HIV-1 RT.[1][2] Upon incorporation, the absence of a 3'-hydroxyl group on the sugar moiety of this compound leads to the termination of DNA chain elongation, thus halting viral replication.[1][2]
HIV-1 RT is a heterodimeric enzyme composed of p66 and p51 subunits, and it is a primary target for antiretroviral drugs. Understanding the precise molecular interactions between this compound and the RT active site is crucial for the rational design of more effective and resilient inhibitors that can overcome drug resistance. X-ray crystallography provides a high-resolution view of these interactions, revealing the structural basis of inhibition.
Experimental Protocols
Expression and Purification of HIV-1 Reverse Transcriptase
A common method for obtaining large quantities of pure, active HIV-1 RT for structural studies involves recombinant expression in Escherichia coli. The following protocol is a general guideline based on established methods.
Protocol 2.1.1: Recombinant Expression of HIV-1 RT
-
Bacterial Strain and Plasmids:
-
Utilize an E. coli expression strain, such as BL21(DE3).
-
Co-transform with separate plasmids encoding the p66 and p51 subunits of HIV-1 RT. Often, a plasmid expressing the wild-type p66 and a second plasmid for a protease-deficient p51 are used to facilitate the formation of the p66/p51 heterodimer.
-
-
Culture Growth:
-
Inoculate a starter culture of Luria-Bertani (LB) broth containing appropriate antibiotics and grow overnight at 37°C with shaking.
-
Use the starter culture to inoculate a larger volume of LB broth and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
-
Induction of Protein Expression:
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM.
-
Continue to grow the culture for an additional 3-4 hours at 37°C.
-
-
Cell Harvesting:
-
Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until purification.
-
Protocol 2.1.2: Purification of HIV-1 RT Heterodimer
-
Cell Lysis:
-
Resuspend the frozen cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and lysozyme).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C to remove cell debris.
-
-
Affinity Chromatography:
-
If using a His-tagged construct, load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elute the bound protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
-
Ion-Exchange Chromatography:
-
Dialyze the eluted protein against a low-salt buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT).
-
Load the dialyzed sample onto a cation or anion exchange column (e.g., Mono S or Mono Q) and elute with a linear salt gradient (e.g., 50 mM to 1 M NaCl).
-
-
Size-Exclusion Chromatography:
-
As a final polishing step, concentrate the fractions containing the p66/p51 heterodimer and load onto a size-exclusion chromatography column (e.g., Superdex 200) pre-equilibrated with a storage buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT).
-
-
Purity Assessment and Storage:
-
Assess the purity of the final protein sample by SDS-PAGE.
-
Concentrate the purified protein, flash-freeze in liquid nitrogen, and store at -80°C.
-
Co-crystallization of the this compound-RT Complex
The formation of a stable complex for crystallization often involves a DNA template-primer duplex to mimic the natural substrate of the reverse transcriptase.
Protocol 2.2.1: Assembly and Crystallization of the RT-DNA-Emtricitabine Complex
-
Preparation of the RT-DNA Complex:
-
Synthesize and purify a DNA template and primer strand.
-
Anneal the template and primer by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
-
Incubate the purified HIV-1 RT with a molar excess of the DNA duplex in a buffer containing MgCl2.
-
-
Formation of the Ternary Complex:
-
Add this compound-5'-triphosphate (FTC-TP) to the RT-DNA complex solution to a final concentration in the millimolar range.
-
-
Crystallization:
-
Employ the hanging drop vapor diffusion method.
-
Mix the ternary complex solution in a 1:1 ratio with a reservoir solution. A typical reservoir solution contains a precipitant such as polyethylene glycol (PEG), a buffer, and salts. For the structure with PDB ID 6OTZ, the crystallization condition was 6-10% (w/v) PEG 8000, 15 mM magnesium sulfate, and 50 mM MES at pH 6.0.[3]
-
Incubate the crystallization plates at a constant temperature (e.g., 22°C).
-
Monitor for crystal growth over several days to weeks.
-
-
Cryo-protection and Crystal Harvesting:
-
Once crystals of suitable size are obtained, transfer them to a cryo-protectant solution (typically the reservoir solution supplemented with a cryo-protectant like glycerol or ethylene glycol) to prevent ice formation during flash-cooling.
-
Harvest the cryo-protected crystals using a loop and flash-cool them in liquid nitrogen for storage and transport to a synchrotron source.
-
X-ray Data Collection and Processing
High-resolution diffraction data is typically collected at a synchrotron light source.
Protocol 3.1: Synchrotron Data Collection and Processing
-
Data Collection:
-
Mount the flash-cooled crystal on a goniometer in the X-ray beamline.
-
Collect diffraction data at a cryogenic temperature (around 100 K).
-
Data is typically collected using a rotation method, where the crystal is rotated through a series of small angular increments while being exposed to the X-ray beam.
-
-
Data Processing:
-
Index the diffraction pattern to determine the unit cell parameters and space group.
-
Integrate the intensities of the individual reflections.
-
Scale and merge the integrated intensities from all the collected images to generate a final dataset of unique reflections with their corresponding intensities and standard uncertainties.
-
Software packages such as HKL2000, XDS, or MOSFLM are commonly used for data processing.
-
Structure Determination and Refinement
The three-dimensional structure is solved using the processed diffraction data.
Protocol 4.1: Structure Solution and Refinement
-
Phase Determination:
-
The phase problem is typically solved using the molecular replacement method, where a previously determined structure of a homologous protein (in this case, another HIV-1 RT structure) is used as a search model.
-
-
Model Building and Refinement:
-
An initial model of the protein-DNA-ligand complex is built into the electron density map.
-
The atomic coordinates of the model are then refined to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed diffraction data. This process is alternated with manual model building in programs like Coot.
-
Refinement is carried out using software such as PHENIX or REFMAC5.
-
Water molecules and other solvent components are added to the model in the later stages of refinement.
-
-
Validation:
-
The quality of the final refined structure is assessed using various validation tools, such as MolProbity, to check for stereochemical soundness and agreement with the experimental data.
-
Data Presentation
The following tables summarize the quantitative data from the X-ray crystallographic analysis of the this compound triphosphate in complex with HIV-1 RT and a DNA duplex (PDB ID: 6OTZ).[3]
Table 1: Crystallographic Data Collection Statistics (PDB ID: 6OTZ)
| Parameter | Value |
| Data Collection | |
| Synchrotron | NSLS-II |
| Beamline | 17-ID-2 |
| Wavelength (Å) | 0.9793 |
| Temperature (K) | 100 |
| Detector | DECTRIS EIGER X 16M |
| Space Group | C 2 2 21 |
| Unit Cell Dimensions | |
| a, b, c (Å) | 167.07, 170.37, 103.19 |
| α, β, γ (°) | 90, 90, 90 |
| Statistics | |
| Resolution (Å) | 50.0 - 2.80 (2.94 - 2.80) |
| Rmerge | 0.12 (1.11) |
| I/σ(I) | 10.3 (1.6) |
| Completeness (%) | 99.9 (100.0) |
| Redundancy | 6.8 (6.9) |
Values in parentheses are for the highest resolution shell.
Table 2: Structure Refinement Statistics (PDB ID: 6OTZ)
| Parameter | Value |
| Resolution (Å) | 2.80 |
| No. of reflections | 41432 |
| R-work / R-free | 0.212 / 0.263 |
| No. of Atoms | |
| Protein | 7886 |
| Nucleic Acid | 1018 |
| Ligand | 31 |
| Water | 10 |
| R.m.s.d. | |
| Bond lengths (Å) | 0.003 |
| Bond angles (°) | 0.65 |
| Ramachandran Plot | |
| Favored (%) | 95.59 |
| Allowed (%) | 4.10 |
| Outliers (%) | 0.31 |
Visualizations
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for the X-ray crystallographic study.
Caption: Mechanism of action of this compound as an HIV-1 reverse transcriptase inhibitor.
Caption: Experimental workflow for X-ray crystallography of the this compound-RT complex.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Emtricitabine Solubility Challenges
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing solubility issues with emtricitabine in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound in aqueous solutions?
A1: this compound is generally considered a water-soluble compound.[1][2] Its aqueous solubility is pH-dependent, reported to be greater than 100 mg/mL in the pH range of 1.2 to 6.8.[1] At 25°C, its solubility in water is approximately 112 mg/mL.[2][3] However, in phosphate-buffered saline (PBS) at pH 7.2, the solubility is noted to be around 5 mg/mL.[4]
Q2: Why am I observing lower than expected solubility of this compound in my buffer?
A2: Several factors can influence this compound's solubility, including:
-
pH of the buffer: this compound's solubility is highest in acidic to neutral pH and may decrease in alkaline conditions.
-
Buffer composition: The presence of certain salts or other components in your buffer could potentially reduce solubility.
-
Temperature: Solubility generally increases with temperature.[5][6]
-
Polymorphism: this compound can exist in different crystalline forms, which may have varying solubilities.[1]
-
Purity of the compound: Impurities in the this compound sample could affect its dissolution.
Q3: Is this compound stable in aqueous solutions?
A3: this compound is susceptible to degradation under certain conditions. It is most unstable in acidic, basic, and oxidative environments.[7][8][9] It shows some degradation when exposed to heat and UV light, although it is considered relatively stable to thermal and photolytic stress in its solid state.[7][8][10] For storage of aqueous solutions, it is recommended not to store them for more than one day.[4]
Q4: Can I use organic solvents to prepare a stock solution of this compound?
A4: Yes, this compound is soluble in organic solvents like DMSO (approx. 30-49 mg/mL) and dimethylformamide (approx. 20 mg/mL).[4][11] You can prepare a concentrated stock solution in these solvents and then dilute it into your aqueous buffer. However, ensure the final concentration of the organic solvent is low enough to not interfere with your experiment.[4]
Troubleshooting Guide
Issue: this compound is not fully dissolving in my aqueous buffer.
Below is a systematic approach to troubleshoot and resolve this issue.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | pH | Temperature (°C) | Solubility (mg/mL) | Mole Fraction Solubility (at 318.2 K) |
| Water | Not specified | 25 | ~112[2][3] | 1.13 x 10⁻²[2] |
| Aqueous Buffer | 1.2 - 6.8 | Not specified | >100[1] | Not applicable |
| PBS | 7.2 | Not specified | ~5[4] | Not applicable |
| DMSO | Not specified | Not specified | ~30 - 49[4][11] | 6.59 x 10⁻³[2] |
| Dimethylformamide | Not specified | Not specified | ~20[4] | Not applicable |
| Ethanol | Not specified | Not specified | ~13[11] | 7.76 x 10⁻³[2] |
| Methanol | Not specified | Not specified | Freely Soluble[1] | 1.49 x 10⁻²[2] |
| PEG-400 | Not specified | Not specified | Not specified | 1.41 x 10⁻¹[2][12] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution in Aqueous Buffer
This protocol outlines the steps for preparing a solution of this compound in a standard aqueous buffer.
Methodology:
-
Weigh this compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Measure Buffer: Measure the required volume of the chosen aqueous buffer (e.g., phosphate buffer, Tris-HCl).
-
Dissolution: Gradually add the this compound powder to the buffer while stirring continuously. A magnetic stirrer can facilitate dissolution.
-
pH Adjustment: Check the pH of the solution. If necessary, adjust the pH to be within the optimal solubility range (pH 1.2-6.8) using dilute HCl or NaOH.
-
Gentle Warming (Optional): If dissolution is slow, gently warm the solution to approximately 37°C.
-
Filter Sterilization: Once fully dissolved, sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Storage: Store the prepared solution at 2-8°C. It is recommended to use the solution within 24 hours to minimize degradation.[4]
Protocol 2: Increasing this compound Solubility with a Co-solvent
This protocol describes the use of a co-solvent to enhance the solubility of this compound.
Methodology:
-
Prepare Co-solvent Mixture: Prepare a mixture of the aqueous buffer and a co-solvent. For example, a 9:1 or 8:2 ratio of buffer to Polyethylene Glycol 400 (PEG-400) can be effective. Studies have shown that increasing the mass fraction of PEG-400 significantly increases the solubility of this compound.[5]
-
Dissolve this compound: Add the this compound powder to the buffer/co-solvent mixture and stir until fully dissolved.
-
Final Volume Adjustment: Adjust the final volume with the aqueous buffer if necessary.
-
Filter and Store: Filter the solution as described in Protocol 1 and store appropriately.
Advanced Strategies for Solubility Enhancement
For applications requiring higher concentrations or modified release profiles, more advanced techniques can be employed:
-
Prodrug Formulation: Chemical modification of this compound, for instance, by conjugation to a fatty acid chain, can increase its hydrophobicity. This allows for the formation of nanocrystal suspensions which can improve drug loading and provide sustained release.[13][14]
-
Nanoformulation: Encapsulating this compound into nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can enhance its stability and provide controlled release.[15][16] These nanoformulations can improve intracellular drug delivery and retention.[15]
References
- 1. db.cbg-meb.nl [db.cbg-meb.nl]
- 2. mdpi.com [mdpi.com]
- 3. This compound | C8H10FN3O3S | CID 60877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Aqueous solubility of this compound moderated through physicochemical properties at different temperature | Azerbaijan Pharmaceutical and Pharmacotherapy Journal [azpharmjournal.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug this compound in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and characterization of a long-acting this compound prodrug nanoformulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. digitalcommons.unmc.edu [digitalcommons.unmc.edu]
- 15. journals.asm.org [journals.asm.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Emtricitabine for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Emtricitabine in in vitro settings. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data presented for ease of use.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a nucleoside reverse transcriptase inhibitor (NRTI) and a synthetic analog of cytidine.[1][2] After entering the cell, it is phosphorylated by cellular enzymes to its active form, this compound 5'-triphosphate.[2][3] This active metabolite competes with the natural deoxycytidine 5'-triphosphate and is incorporated into the elongating viral DNA strand by the reverse transcriptase enzyme.[4] Because this compound 5'-triphosphate lacks a 3'-hydroxyl group, it acts as a chain terminator, preventing the completion of viral DNA synthesis and thus inhibiting viral replication.[2][3]
Q2: What is a typical effective concentration range for this compound in vitro?
A2: The effective concentration of this compound varies depending on the virus and the cell line used. For anti-HIV-1 activity, the 50% inhibitory concentration (IC50) generally ranges from 0.0013 to 0.64 µM.[5] Against Hepatitis B Virus (HBV), the 50% effective concentration (EC50) is typically between 0.01 and 0.04 µM.[6][7] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: At what concentration does this compound become cytotoxic?
A3: this compound generally exhibits low cytotoxicity in vitro. Studies have shown that concentrations up to 100 µM did not significantly affect the viability of monocyte-derived macrophages (MDMs) after four days of exposure.[8][9] However, slight reductions in cell proliferation have been noted in some cell lines, such as HepG2, at certain concentrations.[6] As with determining efficacy, a cytotoxicity assay is recommended to establish a safe concentration range for your chosen cell line.
Q4: How should I prepare and store this compound for in vitro experiments?
A4: this compound is typically supplied as a powder. For in vitro use, it should be dissolved in a suitable solvent, such as DMSO or sterile water, to create a stock solution. It is recommended to prepare high-concentration stock solutions (e.g., 10 mM) to minimize the volume of solvent added to your cell cultures. Stock solutions should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. Consult the manufacturer's data sheet for specific solubility and stability information.
Data Summary Tables
Table 1: Effective Concentrations (EC50/IC50) of this compound Against HIV-1
| Cell Line | IC50 (µM) | Virus Strain | Reference |
| MT-2 | 0.044 | HIV-1 | [6] |
| HeLa P4/R5 | 0.17 | HIV-1 | [6] |
| Lymphoblastoid Cells | 0.0013 - 0.64 | Various HIV-1 Isolates | [5] |
| Peripheral Blood Mononuclear Cells (PBMCs) | Generally more potent than in MT-4 lines | HIV-1 | [6] |
Table 2: Effective Concentrations (EC50) of this compound Against HBV
| Cell Line | EC50 (µM) | Reference |
| HepAD38 | 0.03 | [6] |
| Various | 0.01 - 0.04 | [6][7] |
Table 3: In Vitro Cytotoxicity Data for this compound
| Cell Line | Assay | Concentration Range Tested | Observation | Reference |
| Monocyte-Derived Macrophages (MDMs) | MTT | 10 - 400 µM | No significant effect on viability up to 100 µM after 4 days. | [8][9] |
| HepG2 | Proliferation Assay | Not specified | Moderately reduces hepatocyte proliferation. | [6] |
Experimental Protocols
Protocol 1: Determination of IC50 using a Reverse Transcriptase (RT) Activity Assay
This protocol provides a general framework for determining the inhibitory concentration of this compound on viral reverse transcriptase activity.
-
Cell Seeding: Seed target cells (e.g., MT-2 cells) in a 96-well plate at a density appropriate for viral infection and culture duration.
-
Drug Preparation: Prepare serial dilutions of this compound from your stock solution in cell culture medium. A typical starting range might be from 0.001 µM to 10 µM.
-
Infection and Treatment: Infect the cells with a known amount of virus (e.g., HIV-1). Immediately after infection, add the prepared this compound dilutions to the respective wells. Include wells with infected, untreated cells (positive control) and uninfected, untreated cells (negative control).
-
Incubation: Incubate the plate for a period suitable for viral replication (e.g., 3-7 days) at 37°C in a humidified CO2 incubator.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
RT Activity Assay: Measure the reverse transcriptase activity in the collected supernatants using a commercially available RT activity assay kit. Follow the manufacturer's instructions precisely.
-
Data Analysis: Determine the percentage of RT inhibition for each this compound concentration relative to the positive control. Plot the percent inhibition against the log of the this compound concentration and use a non-linear regression model to calculate the IC50 value.
Protocol 2: Assessment of Cytotoxicity using an MTT Assay
This protocol outlines the steps to evaluate the cytotoxic effects of this compound on a chosen cell line.
-
Cell Seeding: Seed your cells of interest in a 96-well plate at an optimal density for the assay duration (typically 24-96 hours).
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. A broad concentration range (e.g., 1 µM to 400 µM) is recommended for an initial assessment. Add the dilutions to the cells. Include untreated cells as a control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 4 days) at 37°C in a humidified CO2 incubator.[8]
-
MTT Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer from a kit) to each well to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at the appropriate wavelength (typically around 570 nm).
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration by normalizing the absorbance values to the untreated control cells. Plot cell viability against drug concentration to determine the cytotoxic profile.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in assay results | - Inconsistent cell seeding- Pipetting errors- Edge effects on the plate | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate or fill them with sterile medium. |
| No or low antiviral activity observed | - Incorrect drug concentration- Degraded drug stock- Resistant viral strain- Inappropriate assay endpoint | - Verify stock solution concentration and dilution calculations.- Prepare fresh drug dilutions from a new aliquot.- Confirm the susceptibility of your virus to this compound.- Ensure the assay was run at an optimal time point for detecting viral replication. |
| Unexpected cytotoxicity | - Solvent toxicity- Contamination of drug stock or culture- Cell line is highly sensitive | - Ensure the final solvent concentration (e.g., DMSO) is non-toxic to your cells (typically <0.5%).- Use sterile techniques and filter-sterilize drug solutions if necessary.- Perform a dose-response cytotoxicity assay to determine a non-toxic working concentration range. |
| Drug precipitation in media | - Poor solubility of this compound at the tested concentration- Incorrect solvent used | - Check the solubility limits of this compound in your culture medium.- Consider using a different solvent or a lower stock concentration.- Gently warm the medium to aid dissolution, but avoid high temperatures that could degrade the drug. |
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow.
Caption: Troubleshooting decision tree.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. mims.com [mims.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. tga.gov.au [tga.gov.au]
- 6. selleckchem.com [selleckchem.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Synthesis and characterization of a long-acting this compound prodrug nanoformulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Emtricitabine Degradation in Solution: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Emtricitabine degradation in solution during their experiments.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is this compound solution prone to degradation?
A1: this compound in solution is most susceptible to degradation under acidic, alkaline, and oxidative stress conditions.[1][2][3] It is generally stable under photolytic (light) and thermal (heat) stress when in a solid state, though sensitivity to heat can be observed in solution.[2][4][5]
Q2: What are the common degradation products of this compound?
A2: Several degradation products of this compound have been identified in various stability studies. While the exact number can vary depending on the stress conditions, up to six impurities or degradation products have been reported.[1] One identified degradation product under oxidative stress is RS-2.[2]
Q3: How can I monitor the degradation of this compound in my experiments?
A3: The most common and effective method for monitoring this compound degradation is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2][6] A validated stability-indicating HPLC method can separate this compound from its degradation products, allowing for accurate quantification of the parent drug and detection of impurities.
Q4: What are the recommended storage conditions for this compound oral solution?
A4: this compound oral solution should be stored under refrigeration at 2°C to 8°C (36°F to 46°F). If stored by the patient at 25°C (77°F), with excursions permitted to 15°C to 30°C (59°F to 86°F), it should be used within 3 months. The container should always be kept tightly closed.[7]
Troubleshooting Guides
Issue 1: Unexpectedly low concentration of this compound in my prepared solution.
Possible Cause 1: pH of the solution.
-
Troubleshooting Step: Measure the pH of your solution. This compound demonstrates significant degradation in both acidic and alkaline conditions.[1][2]
-
Recommendation: Ensure the pH of your solvent system is within a stable range for this compound. If your experimental conditions require an acidic or basic pH, consider preparing the solution immediately before use and storing it at a low temperature to minimize degradation.
Possible Cause 2: Presence of oxidizing agents.
-
Troubleshooting Step: Review the composition of your solution for any potential oxidizing agents (e.g., peroxides, metal ions). This compound is labile to oxidation.[2]
-
Recommendation: If possible, remove or replace the oxidizing agent. If it is essential for the experiment, prepare fresh solutions and analyze them as quickly as possible. Consider the use of antioxidants if they do not interfere with your experiment.
Possible Cause 3: Inappropriate storage.
-
Troubleshooting Step: Review your storage conditions (temperature and light exposure). While generally stable, prolonged exposure to non-optimal conditions can lead to degradation.
-
Recommendation: Store stock solutions refrigerated (2-8°C) and protected from light.[7] For working solutions, stability should be assessed under the specific experimental conditions.[8]
Data Presentation
Table 1: Summary of Forced Degradation Studies on this compound
| Stress Condition | Reagent/Parameter | Duration & Temperature | Observed Degradation | Reference |
| Acid Hydrolysis | 1N HCl | 1 hour at 60°C | Significant Degradation | [9] |
| 1M HCl | 60 minutes at 80°C | Extensive Degradation | [2] | |
| 2N HCl | 30 minutes at 60°C (reflux) | Significant Degradation | [3] | |
| Base Hydrolysis | 0.1N NaOH | 1 hour at 60°C | Significant Degradation | [9] |
| 1M NaOH | 60 minutes at 80°C | Extensive Degradation | [2] | |
| Oxidative | 3% H₂O₂ | 24 hours at Room Temp | Significant Degradation | [9] |
| 30% H₂O₂ | 15-60 minutes at Room Temp | 40-80% Degradation | [2] | |
| 20% H₂O₂ | Not specified | Significant Degradation | [3] | |
| Thermal | Dry Heat | 24 hours at 70°C | Sensitive to thermal conditions | [4] |
| Solid State | 7 days at 80°C | Stable | [2] | |
| Photolytic | UV Light | 24 hours | No significant degradation | [9] |
| UV Light | Up to 7 days (solution and solid) | Stable | [2] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound in Solution
This protocol outlines a general procedure for conducting forced degradation studies on this compound based on common practices in the literature.
-
Preparation of Stock Solution:
-
Application of Stress Conditions:
-
Acid Degradation: Mix a portion of the stock solution with an equal volume of an acid solution (e.g., 1N HCl). Incubate in a water bath at a specified temperature and duration (e.g., 60°C for 1 hour). After incubation, cool the solution and neutralize it with an appropriate base (e.g., 1N NaOH).[9]
-
Base Degradation: Mix a portion of the stock solution with an equal volume of a basic solution (e.g., 0.1N NaOH). Incubate in a water bath under controlled conditions (e.g., 60°C for 1 hour). After incubation, cool and neutralize with an appropriate acid (e.g., 0.1N HCl).[9]
-
Oxidative Degradation: Mix a portion of the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep the mixture at room temperature for a specified duration (e.g., 24 hours).[9]
-
Thermal Degradation: Place a portion of the stock solution in a controlled temperature environment (e.g., an oven at 70°C) for a specified time (e.g., 24 hours).[9]
-
Photolytic Degradation: Expose a portion of the stock solution to UV light for a defined period (e.g., 24 hours). A control sample should be kept in the dark under the same conditions.[9]
-
-
Sample Analysis:
-
After the specified stress period, dilute the samples with the mobile phase to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating RP-HPLC method.
-
Compare the chromatograms of the stressed samples with that of an unstressed control solution to identify and quantify the degradation products.
-
Protocol 2: Stability-Indicating RP-HPLC Method for this compound
This is a representative HPLC method synthesized from multiple sources. Method optimization will be required for specific instrumentation and applications.
-
Instrumentation: A standard HPLC system with a UV detector.[2][6]
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][11]
-
Mobile Phase: A gradient or isocratic elution using a mixture of a buffer (e.g., ammonium formate pH 4.2 or phosphate buffer pH 3.5) and an organic solvent (e.g., methanol or acetonitrile).[1][11]
-
Flow Rate: Typically 1.0 mL/min.[11]
-
Injection Volume: 20 µL.[4]
-
Column Temperature: Ambient or controlled (e.g., 30°C).[3]
Mandatory Visualizations
Caption: Factors leading to this compound degradation in solution.
Caption: Troubleshooting workflow for unexpected this compound degradation.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Estimation of Bictegravir, this compound, and Tenofovir Alafenamide Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Stability-Indicating HPLC Method for the Simultaneous Determination of HIV Tablet Containing this compound, Tenofovir Disoproxil Fumarate, and Rilpivirine Hydrochloride in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. askgileadmedical.com [askgileadmedical.com]
- 8. RP-HPLC method for stability of this compound and tenofovir. [wisdomlib.org]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. alliedacademies.org [alliedacademies.org]
- 12. globalresearchonline.net [globalresearchonline.net]
Reducing cytotoxicity of Emtricitabine at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with emtricitabine cytotoxicity at high concentrations during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity with this compound at high concentrations in our cell cultures. What is the likely mechanism?
A1: this compound (FTC), a nucleoside reverse transcriptase inhibitor (NRTI), can induce cytotoxicity at high concentrations primarily through off-target effects on mitochondria.[1][2] Although considered to have a better safety profile than older NRTIs, it is not entirely devoid of mitochondrial toxicity.[1][3] The proposed mechanism involves the inhibition of mitochondrial DNA polymerase γ. This inhibition can lead to:
-
Mitochondrial DNA (mtDNA) Depletion: Reduced replication of mitochondrial DNA.[1]
-
Impaired Respiratory Chain Function: Decreased expression of essential mitochondrial-encoded proteins for cellular respiration.[1]
-
Reduced ATP Production: A decline in the cell's primary energy source.[1]
-
Increased Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them.[4][5]
These mitochondrial disturbances can ultimately result in decreased cell proliferation, lactic acidosis, and apoptosis (programmed cell death).[2][6]
Q2: What are some strategies to reduce the cytotoxicity of this compound in our experiments?
A2: Several strategies can be employed to mitigate this compound-induced cytotoxicity:
-
Optimize Drug Concentration: Determine the lowest effective concentration of this compound for your experimental goals to minimize off-target effects.
-
Consider Drug Combinations Carefully: The toxicity of NRTIs can be additive or even synergistic.[6] When using this compound in combination with other drugs, be aware of potential interactions that could exacerbate cytotoxicity.[6]
-
Utilize Antioxidants: Since mitochondrial dysfunction is a key driver of cytotoxicity and leads to oxidative stress, co-treatment with antioxidants may be beneficial.[7][8][9] Antioxidants can help neutralize reactive oxygen species and protect cells from oxidative damage.[10]
-
Explore Nanoformulations: If feasible for your research, consider using a nanoformulation of this compound. Studies have shown that encapsulating this compound in polymeric nanoparticles can reduce its cytotoxicity and improve its biocompatibility compared to the free drug.[3]
Q3: Can the vehicle used to dissolve this compound contribute to cytotoxicity?
A3: Yes, the solvent used to prepare your this compound stock solution can contribute to cytotoxicity, especially at higher concentrations. Dimethyl sulfoxide (DMSO) and ethanol are commonly used solvents that can be toxic to cells.[11] It is crucial to:
-
Dissolve this compound in the minimal amount of solvent necessary.[11]
-
Prepare a high-concentration stock solution to minimize the final volume of solvent added to your cell cultures.
-
Always include a vehicle control in your experiments (cells treated with the same concentration of the solvent without the drug) to account for any solvent-induced effects.[12]
Q4: What in vitro assays are suitable for quantifying this compound-induced cytotoxicity?
A4: A multi-assay approach is recommended to get a comprehensive understanding of this compound's cytotoxic effects:
-
Cell Viability Assays:
-
MTT or MTS Assays: These colorimetric assays measure the metabolic activity of cells, which is often used as an indicator of cell viability. A reduction in metabolic activity can suggest mitochondrial dysfunction.[13][14]
-
Trypan Blue Exclusion Assay: This method directly counts viable cells by assessing cell membrane integrity.
-
-
Apoptosis Assays:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
Mitochondrial Function Assays:
-
Mitochondrial Membrane Potential Dyes (e.g., JC-1, TMRE): These fluorescent dyes can be used to assess the health of mitochondria. A decrease in mitochondrial membrane potential is an early indicator of apoptosis.
-
Reactive Oxygen Species (ROS) Assays: Fluorescent probes like DCFDA-AM can be used to measure the levels of intracellular ROS.
-
Lactate Production Assay: Increased lactate levels in the cell culture medium can indicate a shift towards anaerobic glycolysis due to mitochondrial dysfunction.[6]
-
Troubleshooting Guides
Issue 1: High variability in cytotoxicity results between experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell health and density at the time of treatment. | Ensure cells are in the logarithmic growth phase and have a consistent seeding density for all experiments. |
| Variability in drug preparation. | Prepare fresh drug dilutions for each experiment from a well-characterized stock solution. Vortex thoroughly before use. |
| Contamination of cell cultures. | Regularly check for microbial contamination. Use aseptic techniques. |
Issue 2: Discrepancy between MTT assay results and cell counts.
| Possible Cause | Troubleshooting Step |
| This compound is inhibiting mitochondrial reductase activity without causing immediate cell death. | The MTT assay relies on mitochondrial dehydrogenase activity.[14] A reduction in the MTT signal may indicate metabolic impairment rather than cell death.[13] |
| Solution | Corroborate MTT data with a direct cell counting method (e.g., Trypan Blue exclusion) or a membrane integrity assay (e.g., PI staining).[12] |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound and Formulations
| Cell Line | Drug Formulation | Concentration | Effect on Cell Viability/Proliferation | Reference |
| HeLa Cells | This compound Solution | Up to 10 µg/ml | No significant toxicity observed after 96 hours. | [3] |
| H9 Cells | This compound Solution | Up to 10 µg/ml | No significant toxicity observed after 96 hours. | [3] |
| Human PBMCs | This compound Solution | Up to 50 µg/ml | No significant toxicity observed after 96 hours. | [3] |
| HeLa Cells | This compound Nanoparticles | Up to 10 µg/ml | No significant toxicity observed after 96 hours. | [3] |
| H9 Cells | This compound Nanoparticles | Up to 10 µg/ml | No significant toxicity observed after 96 hours. | [3] |
| Human PBMCs | This compound Nanoparticles | Up to 50 µg/ml | No significant toxicity observed after 96 hours. | [3] |
| HepG2 Cells | This compound | 10x Clinical Cmax | Moderately reduced hepatocyte proliferation. | [6] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a general guideline and may need to be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: The next day, remove the medium and add fresh medium containing various concentrations of this compound. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.[12]
-
MTT Addition: After incubation, carefully remove the drug-containing medium. Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Crystal Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the untreated control.
Visualizations
Caption: Proposed signaling pathway for this compound-induced cytotoxicity.
Caption: Experimental workflow for investigating antioxidant-mediated reduction of this compound cytotoxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. An Enhanced this compound-Loaded Long-Acting Nanoformulation for Prevention or Treatment of HIV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. ahajournals.org [ahajournals.org]
- 6. Mitochondrial toxicity of tenofovir, this compound and abacavir alone and in combination with additional nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The importance of antioxidants which play the role in cellular response against oxidative/nitrosative stress: current state - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antioxidants as precision weapons in war against cancer chemotherapy induced toxicity – Exploring the armoury of obscurity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of antioxidants in the era of cardio-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Depletion of the cellular antioxidant system contributes to tenofovir disoproxil fumarate - induced mitochondrial damage and increased oxido-nitrosative stress in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Strategy to Identify Compounds that Affect Cell Growth and Survival in Cultured Mammalian Cells at Low-to-Moderate Throughput [jove.com]
- 13. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
- 14. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC-MS/MS for Emtricitabine Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HPLC-MS/MS methods for the detection and quantification of Emtricitabine.
Frequently Asked Questions (FAQs)
Q1: What are the typical mass transitions (MRM) for this compound and its stable isotope-labeled internal standard?
A1: For positive electrospray ionization (ESI+), the most commonly used precursor/product ion transition for this compound (FTC) is m/z 248.1 → 130.1.[1][2] For a stable isotope-labeled internal standard like this compound-¹³C,¹⁵N₂, the transition is m/z 251.1 → 133.1.[1][2]
Q2: What type of HPLC column is recommended for this compound analysis?
A2: Reversed-phase C18 columns are frequently used for the chromatographic separation of this compound. Specific examples include Synergi Polar-RP, Zorbax SB-C8, and Hypurity Advance columns.[2][3] The choice of column will depend on the specific matrix and other analytes in the sample.
Q3: What mobile phase composition is suitable for this compound separation?
A3: A common mobile phase consists of a mixture of an aqueous component with an organic solvent, often with an acidic modifier to improve peak shape and ionization efficiency. Examples include:
-
0.1% formic acid in water and 0.1% formic acid in acetonitrile.[1]
-
3% acetonitrile / 1% acetic acid in water.[2]
-
10mM ammonium acetate buffer (pH 5.0) and methanol.[4]
Q4: What are the different sample preparation techniques for this compound analysis in plasma?
A4: Common techniques include:
-
Solid-Phase Extraction (SPE): This method provides clean extracts and can be automated for high-throughput analysis.[3]
-
Protein Precipitation: A simpler and faster method, often using acetonitrile or methanol, but may result in more matrix effects.[2]
-
Dried Blood Spot (DBS) extraction: This technique is minimally invasive and requires a small sample volume. Extraction is typically performed with methanol.[1][5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH. | Adjust the pH of the aqueous mobile phase. For this compound, a slightly acidic pH (e.g., using formic or acetic acid) is often beneficial. |
| Column degradation. | Replace the HPLC column. Use a guard column to extend the lifetime of the analytical column. | |
| Co-elution with interfering substances. | Optimize the chromatographic gradient to better separate this compound from matrix components. Re-evaluate the sample preparation method for better cleanup. | |
| Low Signal Intensity or Sensitivity | Suboptimal ionization parameters. | Optimize ion source parameters such as spray voltage, capillary temperature, and gas pressures (sheath and auxiliary gas).[2] |
| Matrix effects (ion suppression). | Use a stable isotope-labeled internal standard to compensate for matrix effects.[2] Improve sample cleanup using techniques like SPE.[3] Dilute the sample if the concentration is high enough. | |
| Inefficient sample extraction. | Evaluate and optimize the extraction procedure. Ensure the chosen solvent is appropriate for this compound and that the pH is optimal for extraction. | |
| Inconsistent Retention Times | Fluctuation in mobile phase composition. | Ensure proper mixing of the mobile phase and degas it before use to prevent bubble formation. |
| Temperature variations. | Use a column oven to maintain a consistent temperature.[4] | |
| Pump malfunction. | Check the HPLC pump for leaks and ensure it is delivering a consistent flow rate. | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity solvents and additives (LC-MS grade).[4] Flush the LC system thoroughly. |
| Sample matrix interference. | Employ a more rigorous sample preparation method to remove interfering compounds. | |
| No Peak Detected | Incorrect MS/MS parameters. | Verify the precursor and product ion m/z values for this compound. Ensure the collision energy is set appropriately.[2] |
| Sample degradation. | Check the stability of this compound in the sample matrix and during storage. Forced degradation studies can help identify potential degradation products.[4][6] | |
| Clogged flow path. | Check for blockages in the tubing, injector, or column. |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) from Human Plasma
-
Conditioning: Condition a Waters Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.[3]
-
Loading: Load 200 µL of human plasma onto the conditioned cartridge.[3]
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute this compound with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.[1]
HPLC-MS/MS Parameters
The following table summarizes typical starting parameters for an HPLC-MS/MS method for this compound. These should be optimized for your specific instrument and application.
| Parameter | Value | Reference |
| HPLC System | Agilent 1200 Series or equivalent | |
| Column | Synergi Polar-RP, 2.0 x 150mm, 4 µm | [2] |
| Mobile Phase A | 0.1% Formic Acid in Water | [1] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | [1] |
| Flow Rate | 200 µL/min | [2] |
| Injection Volume | 10 µL | [1] |
| Column Temperature | Ambient (~25°C) | [2] |
| Mass Spectrometer | AB Sciex API 5500 or equivalent | [1] |
| Ionization Mode | ESI Positive | [2] |
| Spray Voltage | 3200 V | [2] |
| Capillary Temperature | 300°C | [2] |
| Sheath Gas Pressure | 30 (arbitrary units) | [2] |
| Auxiliary Gas Pressure | 10 (arbitrary units) | [2] |
| MRM Transition (FTC) | 248.1 → 130.1 | [1][2] |
| Collision Energy (FTC) | 11 eV | [2] |
| MRM Transition (FTC-IS) | 251.1 → 133.1 | [2] |
| Collision Energy (FTC-IS) | 11 eV | [2] |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for HPLC-MS/MS analysis.
References
- 1. LC-MS/MS method for the simultaneous determination of tenofovir, this compound, elvitegravir, and rilpivirine in dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Simultaneous Assay of Tenofovir and this compound in Plasma using LC/MS/MS and Isotopically Labeled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijnrd.org [ijnrd.org]
- 5. Quantitation of Tenofovir and this compound in Dried Blood Spots (DBS) with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. farmaciajournal.com [farmaciajournal.com]
Strategies to minimize the development of Emtricitabine resistance in vitro
This technical support center provides researchers, scientists, and drug development professionals with guidance on strategies to minimize the development of emtricitabine (FTC) resistance in vitro. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and data summaries.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound resistance observed in vitro?
The primary mechanism of in vitro resistance to this compound is the selection of the M184V or M184I mutation in the reverse transcriptase (RT) of HIV-1.[1][2][3][4] This single amino acid substitution in the RT enzyme reduces the binding affinity of this compound's active metabolite, this compound triphosphate (FTC-TP), leading to high-level resistance.[3][4]
Q2: How can combination therapy be used to minimize the development of this compound resistance in vitro?
Combining this compound with other antiretroviral agents is a key strategy to delay or prevent the emergence of resistance. In vitro studies have consistently shown that combination therapy can have additive to synergistic effects against HIV-1 replication.[5][6][7][8]
-
With Tenofovir (TFV): The combination of this compound and tenofovir exhibits additive to synergistic anti-HIV activity.[5][8] This is partly due to increased intracellular phosphorylation of both drugs when used in combination.[5] This combination also presents a higher genetic barrier to resistance than either drug alone. While the M184V/I mutation can still emerge, its selection may be delayed.[1][2]
-
With Efavirenz (EFV): The triple combination of tenofovir, this compound, and efavirenz demonstrates synergistic anti-HIV-1 activity in vitro.[8] This synergy is correlated with synergistic inhibition of the HIV-1 reverse transcriptase at the enzymatic level.[8]
-
With Integrase Inhibitors: Combinations of this compound and tenofovir with integrase strand transfer inhibitors (INSTIs) like elvitegravir or raltegravir have shown strong synergistic effects.[6][7]
Q3: What is the typical fold-resistance observed for the M184V mutation?
The M184V mutation confers high-level resistance to this compound, with reported fold changes in the 50% effective concentration (EC50) often exceeding 100-fold.[4][9]
Q4: Does the M184V mutation affect the susceptibility to other nucleoside reverse transcriptase inhibitors (NRTIs)?
Yes, the M184V mutation can have varied effects on other NRTIs. It can cause low-level resistance to abacavir and didanosine.[3] Interestingly, it can increase the susceptibility of the virus to zidovudine and tenofovir.[3][4] This phenomenon is known as hypersusceptibility.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Rapid emergence of M184V mutation in monotherapy experiments. | Expected outcome of this compound monotherapy due to the low genetic barrier to this mutation. | Utilize combination therapy with another antiretroviral, such as tenofovir, to increase the genetic barrier to resistance. |
| Inconsistent results in drug synergy assays (e.g., checkerboard assays). | - Inaccurate drug concentrations.- Suboptimal cell density.- Variability in viral inoculum.- Inappropriate statistical analysis. | - Perform accurate serial dilutions and verify concentrations.- Optimize cell seeding density for the duration of the assay.- Use a standardized and well-characterized viral stock.- Utilize synergy analysis software (e.g., MacSynergy II, CalcuSyn). |
| Difficulty amplifying the reverse transcriptase gene for sequencing from low viral load cultures. | - Low viral RNA input.- PCR inhibitors in the sample. | - Concentrate the virus from the supernatant before RNA extraction.- Use a robust RNA extraction method and consider a nested PCR approach.[10] |
Quantitative Data Summary
Table 1: In Vitro Anti-HIV-1 Activity of this compound in Combination with Other Antiretrovirals
| Drug Combination | Cell Type | Analysis Method | Result | Reference |
| This compound + Tenofovir | MT-2 cells, PBMCs | Isobologram, MacSynergy II | Additive to Synergistic | [5] |
| This compound + Tenofovir + Efavirenz | Cell Culture | Median-Effect Analysis, MacSynergy II | Synergistic | [8] |
| This compound + Tenofovir + Elvitegravir | Cell Culture | Combination Index (CI) | Synergistic (CI < 1) | [6] |
| This compound + Tenofovir + Raltegravir | Cell Culture | Combination Index (CI) | Synergistic (CI < 1) | [6] |
Table 2: Impact of Key Resistance Mutations on this compound and Tenofovir Susceptibility
| Mutation | Fold Change in EC50 (this compound) | Fold Change in EC50 (Tenofovir) | Reference |
| M184V | >100-fold increase | ~0.5-fold decrease (hypersusceptible) | [2][4] |
| K65R | ~8-fold increase | ~3-4-fold increase | [2][4] |
| K65R + M184V | High-level increase | Susceptibility restored towards wild-type levels | [1][2] |
Key Experimental Protocols
In Vitro HIV-1 Drug Susceptibility Assay (Phenotypic Assay)
Objective: To determine the concentration of an antiretroviral drug that inhibits 50% of viral replication (EC50).
Methodology:
-
Cell Culture: Maintain a susceptible cell line (e.g., MT-2, CEM, or peripheral blood mononuclear cells - PBMCs) in appropriate culture medium.
-
Drug Preparation: Prepare serial dilutions of this compound and any combination drugs in culture medium.
-
Infection: Plate the cells at a predetermined density and infect with a known amount of HIV-1.
-
Drug Addition: Immediately after infection, add the drug dilutions to the cell cultures. Include a no-drug control (virus only) and a no-virus control (cells only).
-
Incubation: Incubate the cultures for 3-7 days, depending on the cell type and virus strain.
-
Quantification of Viral Replication: Measure viral replication using a suitable method, such as:
-
p24 Antigen ELISA: Quantifies the amount of the viral p24 capsid protein in the culture supernatant.
-
Reverse Transcriptase Activity Assay: Measures the activity of the viral RT enzyme in the supernatant.
-
-
Data Analysis: Plot the percentage of viral inhibition against the drug concentration and calculate the EC50 value using non-linear regression analysis.
In Vitro Resistance Selection Assay
Objective: To select for drug-resistant viral variants by passaging the virus in the presence of increasing drug concentrations.
Methodology:
-
Initial Culture: Infect a susceptible cell line with wild-type HIV-1 in the presence of a starting concentration of this compound (typically at or slightly above the EC50).
-
Monitoring: Monitor the culture for signs of viral replication (e.g., syncytia formation, p24 production).
-
Passaging: When viral replication is detected, harvest the cell-free supernatant containing the virus and use it to infect fresh cells.
-
Dose Escalation: In the new culture, double the concentration of this compound.
-
Repeat: Repeat the monitoring and passaging steps, gradually increasing the drug concentration with each passage.
-
Characterization of Resistant Virus: Once the virus is able to replicate at significantly higher drug concentrations, harvest the virus and perform genotypic and phenotypic analysis to identify resistance mutations and determine the fold-change in EC50.
Genotypic Resistance Assay
Objective: To identify mutations in the HIV-1 reverse transcriptase gene that are associated with drug resistance.
Methodology:
-
RNA Extraction: Extract viral RNA from the culture supernatant of the resistant virus.
-
Reverse Transcription PCR (RT-PCR): Convert the viral RNA into cDNA and amplify the reverse transcriptase region of the pol gene using specific primers.[11]
-
PCR Product Purification: Purify the amplified DNA to remove primers and other contaminants.
-
Sanger Sequencing: Sequence the purified PCR product.
-
Sequence Analysis: Compare the obtained sequence to a wild-type reference sequence to identify mutations. Online tools and databases (e.g., Stanford HIV Drug Resistance Database) can be used for interpretation.[12]
Visualizations
Caption: Workflow for in vitro selection and analysis of this compound-resistant HIV-1.
Caption: Logical relationship between therapy type and resistance development.
Caption: Mechanism of action of this compound leading to chain termination.
References
- 1. In vitro human immunodeficiency virus type 1 resistance selections with combinations of tenofovir and this compound or abacavir and lamivudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. HIV-1 Drug Resistance Mutations: an Updated Framework for the Second Decade of HAART - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance to nucleoside reverse transcriptase inhibitors - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. In vitro evaluation of the anti-HIV activity and metabolic interactions of tenofovir and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Combined Anti-HIV-1 Activities of this compound and Tenofovir plus the Integrase Inhibitor Elvitegravir or Raltegravir Show High Levels of Synergy In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The combined anti-HIV-1 activities of this compound and tenofovir plus the integrase inhibitor elvitegravir or raltegravir show high levels of synergy in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The triple combination of tenofovir, this compound and efavirenz shows synergistic anti-HIV-1 activity in vitro: a mechanism of action study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. A Robust PCR Protocol for HIV Drug Resistance Testing on Low-Level Viremia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genotyping of HIV-1 to Detect Drug Resistance | Thermo Fisher Scientific - US [thermofisher.com]
- 12. hivdb.stanford.edu [hivdb.stanford.edu]
Validation & Comparative
Emtricitabine's Cross-Resistance Profile with Other Nucleoside Reverse Transcriptase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-resistance profile of Emtricitabine (FTC) with other nucleoside reverse transcriptase inhibitors (NRTIs). The development of drug resistance is a critical challenge in the management of HIV-1 infection, and understanding the patterns of cross-resistance among NRTIs is essential for designing effective treatment regimens. This document summarizes key experimental data, details relevant methodologies, and illustrates the complex relationships of resistance mutations.
Quantitative Analysis of NRTI Cross-Resistance
The emergence of specific mutations in the HIV-1 reverse transcriptase (RT) enzyme can confer resistance to one or more NRTIs. The following table summarizes the impact of key resistance mutations on the in vitro susceptibility of various NRTIs, including this compound. The data is presented as fold change (FC) in the 50% effective concentration (EC50) or half-maximal inhibitory concentration (IC50) compared to wild-type virus.
| Mutation | This compound (FTC) | Lamivudine (3TC) | Abacavir (ABC) | Tenofovir (TDF/TAF) | Zidovudine (ZDV) | Didanosine (ddI) | Stavudine (d4T) |
| M184V/I | >100-fold increase[1][2] | >100-fold increase[1] | Low-level resistance[1] | Susceptibility maintained or slightly increased | Increased susceptibility[1][3] | Low-level resistance[1][4] | Increased susceptibility[3] |
| K65R | 5-10-fold reduction[2] | Reduced susceptibility | Reduced susceptibility | Reduced susceptibility | Susceptibility maintained[1][4] | Reduced susceptibility | Reduced susceptibility |
| Thymidine Analogue Mutations (TAMs) | 5-10-fold reduction (with ≥3 TAMs)[2] | Generally susceptible[1] | Cross-resistance | Cross-resistance | High-level resistance | Cross-resistance | High-level resistance |
| Q151M Complex | Intermediate resistance[2] | Intermediate resistance | High-level resistance | Intermediate resistance | High-level resistance | High-level resistance | High-level resistance |
| T69 Insertions (with TAMs) | 1-20-fold reduced susceptibility[2] | 1-20-fold reduced susceptibility[2] | High-level resistance | High-level resistance | High-level resistance | High-level resistance | High-level resistance |
Key Resistance Pathways and Mechanisms
Resistance to NRTIs primarily occurs through two main mechanisms: discrimination and excision . The following diagram illustrates the relationship between key mutations and these mechanisms, and their impact on different NRTIs.
Caption: NRTI resistance pathways showing mutations, mechanisms, and drug impact.
Experimental Protocols
The quantitative data presented in this guide are primarily derived from in vitro phenotypic susceptibility assays. A commonly used method is the PhenoSense HIV assay .
PhenoSense HIV Assay Protocol
The PhenoSense HIV assay is a well-established method for determining the phenotypic resistance of HIV-1 to antiretroviral drugs. The general workflow is as follows:
-
Sample Collection and RNA Extraction: Plasma is collected from HIV-1 infected patients, and viral RNA is extracted.
-
Reverse Transcription and PCR Amplification: The viral RNA is reverse transcribed into cDNA, and the reverse transcriptase (RT) coding region is amplified by PCR.
-
Generation of Recombinant Virus: The amplified patient-derived RT gene is inserted into a replication-defective HIV-1 vector that contains a luciferase reporter gene.
-
Virus Production: The recombinant vector is transfected into human embryonic kidney (HEK) 293 cells along with a pseudotyping plasmid (e.g., encoding the amphotropic murine leukemia virus envelope glycoprotein) to produce infectious virus particles.
-
Infection and Drug Susceptibility Testing: The resulting virus stocks are used to infect target cells (e.g., CEM-T1 cells) in the presence of serial dilutions of the antiretroviral drugs being tested.
-
Luciferase Assay: After a defined incubation period, the cells are lysed, and luciferase activity is measured. The light output is proportional to the amount of viral replication.
-
Data Analysis: The drug concentration that inhibits viral replication by 50% (EC50) is calculated for both the patient-derived virus and a wild-type reference virus. The fold change in EC50 is determined by dividing the EC50 of the patient virus by the EC50 of the reference virus.
This methodology allows for a quantitative assessment of drug resistance conferred by specific mutations present in the patient's viral population.
Detailed Comparison of Cross-Resistance Profiles
This compound (FTC) and Lamivudine (3TC)
This compound and Lamivudine are structurally similar cytidine analogues and share a nearly identical resistance profile. The M184V/I mutation is the primary mutation selected by both drugs and confers high-level resistance to both agents, with a greater than 100-fold increase in EC50.[1][2] This mutation significantly impairs the incorporation of FTC and 3TC by the reverse transcriptase enzyme.
Cross-Resistance with other NRTIs
-
Abacavir (ABC) and Didanosine (ddI): The M184V mutation can also cause low-level resistance to Abacavir and Didanosine.[1][4] The presence of M184V in combination with other mutations, such as TAMs or K65R, can further reduce susceptibility to these drugs.[1]
-
Tenofovir (TDF/TAF): The K65R mutation is a key resistance pathway for Tenofovir, reducing its susceptibility.[4] This mutation also confers reduced susceptibility to this compound, Abacavir, and Didanosine.[4] Notably, the K65R and TAMs have antagonistic effects; the presence of TAMs can suppress the selection of K65R, and K65R can increase susceptibility to Zidovudine.[1]
-
Zidovudine (ZDV) and Stavudine (d4T): These thymidine analogues primarily select for a group of mutations known as Thymidine Analogue Mutations (TAMs) .[1][4] TAMs confer resistance through an excision mechanism, where the incorporated drug is removed from the growing DNA chain.[4] The accumulation of multiple TAMs leads to broad cross-resistance to most NRTIs, including this compound, although to a lesser extent than to Zidovudine and Stavudine.[2][4] Interestingly, the M184V mutation can increase the susceptibility to Zidovudine and Stavudine, even in the presence of TAMs.[1][3]
-
Multi-NRTI Resistance Mutations: The Q151M complex and T69 insertions are less common but confer broad cross-resistance to nearly all NRTIs, including this compound.[2][4]
Conclusion
This compound exhibits a distinct cross-resistance profile that is largely dominated by the M184V/I mutation. While this mutation confers high-level resistance to this compound and Lamivudine, it can paradoxically increase susceptibility to thymidine analogues like Zidovudine. Significant cross-resistance to this compound is observed with mutations like K65R and the accumulation of multiple TAMs. A thorough understanding of these complex interactions, supported by quantitative phenotypic and genotypic analyses, is crucial for optimizing antiretroviral therapy and managing the long-term efficacy of HIV-1 treatment.
References
- 1. Resistance to nucleoside reverse transcriptase inhibitors - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. HIV Drug Resistance Database [hivdb.stanford.edu]
- 3. tandfonline.com [tandfonline.com]
- 4. Resistance to reverse transcriptase inhibitors used in the treatment and prevention of HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Emtricitabine and Tenofovir in combination therapy
A Guide for Researchers and Drug Development Professionals
Emtricitabine (FTC) and Tenofovir are cornerstone nucleos(t)ide reverse transcriptase inhibitors (NRTIs) in the management of HIV-1 infection, utilized for both treatment and pre-exposure prophylaxis (PrEP). Both drugs function as chain terminators, halting viral DNA synthesis after being phosphorylated intracellularly to their active forms. While almost always used in combination, the specific formulation of tenofovir—either as tenofovir disoproxil fumarate (TDF) or the newer prodrug, tenofovir alafenamide (TAF)—presents distinct pharmacological profiles that impact safety and, to a lesser extent, efficacy. This guide provides a detailed, data-driven comparison of combination therapies involving this compound with TDF versus TAF, focusing on pivotal clinical trial data.
Mechanism of Action
This compound, a nucleoside analog of cytidine, and tenofovir, a nucleotide analog of adenosine, are both potent inhibitors of the HIV-1 reverse transcriptase (RT) enzyme.[1][2] As prodrugs, they enter host cells and are converted by cellular enzymes into their active triphosphate (FTC-TP) and diphosphate (Tenofovir-DP) forms, respectively.[1][3] These active metabolites compete with their natural counterparts (deoxycytidine triphosphate and deoxyadenosine triphosphate) for incorporation into the nascent viral DNA strand.[2] Because they lack the 3'-hydroxyl group necessary for the next phosphodiester bond, their incorporation results in immediate termination of DNA chain elongation, thus preventing the completion of reverse transcription.[4] In vitro studies have demonstrated that the combination of this compound and tenofovir exhibits synergistic antiviral activity.[3]
References
- 1. Quantitative analysis of HIV-1 RNA in plasma preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 3. Bone changes with candidate PrEP regimens containing tenofovir disoproxil fumarate and/or maraviroc and/or this compound in US men and women: HPTN 069/ACTG A5305 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reporting calculated GFR from serum creatinine [acutecaretesting.org]
Comparative Analysis of Emtricitabine's Mitochondrial Toxicity with Other NRTIs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mitochondrial toxicity of Emtricitabine with other widely used Nucleoside Reverse Transcriptase Inhibitors (NRTIs). The information presented is collated from various in vitro and in vivo studies, with a focus on quantitative data to facilitate a direct comparison of the potential for mitochondrial dysfunction among these antiretroviral agents.
Introduction to NRTI-Induced Mitochondrial Toxicity
Nucleoside Reverse Transcriptase Inhibitors (NRTIs) are a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of HIV infection. However, their therapeutic benefits can be offset by long-term toxicities, many of which are attributed to mitochondrial dysfunction.[1][2] The primary mechanism underlying this toxicity is the inhibition of human mitochondrial DNA polymerase-gamma (Pol-γ), the sole enzyme responsible for the replication of mitochondrial DNA (mtDNA).[3] Inhibition of Pol-γ can lead to mtDNA depletion, impaired oxidative phosphorylation, increased production of reactive oxygen species (ROS), and ultimately, cellular dysfunction. Clinical manifestations of NRTI-induced mitochondrial toxicity are diverse and can include myopathy, peripheral neuropathy, pancreatitis, hepatic steatosis, and lactic acidosis.[1]
The various NRTIs exhibit a wide spectrum of mitochondrial toxicity, largely dictated by their affinity for Pol-γ. This guide focuses on a comparative analysis of this compound (FTC) against other common NRTIs, including Tenofovir (TDF), Lamivudine (3TC), Zidovudine (AZT), Stavudine (d4T), Abacavir (ABC), Didanosine (ddI), and Zalcitabine (ddC).
Quantitative Comparison of Mitochondrial Toxicity
The following tables summarize quantitative data from in vitro studies, providing a comparative view of the mitochondrial toxicity profiles of this compound and other NRTIs.
Table 1: Comparative Inhibition of Mitochondrial DNA (mtDNA) Synthesis
The data below represents the percentage of remaining mtDNA content in different cell lines after treatment with various NRTIs at specified concentrations and durations. A lower percentage indicates greater inhibition of mtDNA synthesis.
| NRTI | Cell Line | Concentration (µM) | Treatment Duration | mtDNA Content (% of Control) | Reference |
| This compound (FTC) | HepG2 | 100 | 25 days | ~100% | [4] |
| Tenofovir (TDF) | HepG2 | 300 | 9 days | ~100% | [5] |
| RPTECs | 300 | 22 days | No significant change | [6] | |
| Lamivudine (3TC) | HepG2 | 100 | 25 days | ~100% | [4] |
| Abacavir (ABC) | HepG2 | 100 | 9 days | No significant change | [5] |
| Zidovudine (AZT) | HepG2 | 300 | 9 days | ~75% | [5] |
| 3T3-F442a | 10 | Differentiating | Significant increase | [7] | |
| Stavudine (d4T) | HepG2 | 300 | 9 days | ~60% | [5] |
| 3T3-F442a | 10 | Differentiating | Depletion | [7] | |
| Muscle Biopsy (in vivo) | 30-40mg/day | 1 month | 48% | [8] | |
| Didanosine (ddI) | HepG2 | 300 | 9 days | Depleted | [5] |
| RPTECs | 40 | 22 days | ~10% | [6] | |
| Zalcitabine (ddC) | HepG2 | 30 | 9 days | Depleted | [5] |
| CEM | 0.2 | 5 days | Increased | [9] |
Summary of mtDNA Depletion Potency: Based on multiple in vitro studies, the general hierarchy of NRTIs in terms of their potential to inhibit mtDNA synthesis is: Zalcitabine (ddC) > Didanosine (ddI) > Stavudine (d4T) > Zidovudine (AZT) > Lamivudine (3TC) ≈ Abacavir (ABC) ≈ this compound (FTC) ≈ Tenofovir (TDF).[5][10]
Table 2: Comparative Effects on Lactate Production
Increased lactate production is a key indicator of impaired oxidative phosphorylation, a consequence of mitochondrial dysfunction. The data below shows the relative increase in lactate levels in cell culture media following NRTI treatment.
| NRTI | Cell Line | Concentration (µM) | Lactate Production (% Increase over Control) | Reference |
| This compound (FTC) | HepG2 | - | Not reported | |
| Tenofovir (TDF) | HepG2, SkMCs | 300 | < 20% | [5] |
| Lamivudine (3TC) | HepG2 | 10 | No effect | [5] |
| Zidovudine (AZT) | HepG2, SkMCs | 300 | > 200% | [5] |
| CEM | 5 | Increased | [9] | |
| Stavudine (d4T) | CEM | 5 | Increased | [9] |
| Didanosine (ddI) | CEM | 200 | Increased | [9] |
| Zalcitabine (ddC) | CEM | 0.2 | Increased | [9] |
Summary of Lactate Production: Zidovudine is a potent inducer of lactate production. In contrast, Tenofovir and Lamivudine show minimal to no effect on lactate levels at high concentrations.[5]
Table 3: Comparative Effects on Mitochondrial Protein Expression
NRTIs can also affect the expression of mitochondrial proteins, particularly those encoded by mtDNA. The data below highlights the impact of different NRTIs on the expression of Cytochrome c oxidase (COX) subunits.
| NRTI | Cell Line | Concentration (µM) | Effect on COX II / COX IV Expression | Reference |
| This compound (FTC) | HepG2 | - | Not reported | |
| Tenofovir (TDF) | HepG2 | 300 | No reduction | [5] |
| Zidovudine (AZT) | U2OS | - | ~10% decrease in COX II, no change in COX IV | [11] |
| Didanosine (ddI) | HepG2 | 300 | >90% inhibition of COX II | [5] |
| Zalcitabine (ddC) | HepG2 | 30 | >90% inhibition of COX II | [5] |
Summary of Protein Expression Effects: Didanosine and Zalcitabine significantly inhibit the expression of the mtDNA-encoded COX II subunit, consistent with their potent effects on mtDNA. Tenofovir and Zidovudine have a less pronounced impact on the expression of these respiratory chain components.[5][11]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in the study of NRTI-induced mitochondrial toxicity.
Caption: Signaling pathway of NRTI-induced mitochondrial toxicity.
Caption: General experimental workflow for assessing NRTI mitochondrial toxicity.
Caption: Logical relationship of NRTI mitochondrial toxicity.
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the comparative analysis.
Quantification of Mitochondrial DNA (mtDNA)
This protocol describes the relative quantification of mtDNA to nuclear DNA (nDNA) using quantitative real-time PCR (qPCR).
-
Cell Culture and NRTI Treatment:
-
Culture human cell lines (e.g., HepG2, primary skeletal muscle cells) in appropriate media and conditions.
-
Treat cells with a range of concentrations of the desired NRTIs (and a vehicle control) for a specified duration (e.g., 7-21 days).
-
-
Genomic DNA Extraction:
-
Harvest cells by trypsinization or scraping.
-
Extract total genomic DNA using a commercial kit (e.g., DNeasy Blood & Tissue Kit) or standard phenol-chloroform extraction.
-
Quantify the extracted DNA and assess its purity using spectrophotometry (A260/A280 ratio).
-
-
Quantitative Real-Time PCR (qPCR):
-
Prepare qPCR reactions containing SYBR Green master mix, forward and reverse primers for a mitochondrial gene (e.g., a region of the D-Loop or a subunit of NADH dehydrogenase) and a nuclear gene (e.g., β-actin or RNase P), and the extracted genomic DNA.[12]
-
Use a thermal cycler to perform the qPCR, including an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.
-
Generate a standard curve for both the mitochondrial and nuclear amplicons using serial dilutions of a plasmid containing the target sequences.
-
-
Data Analysis:
-
Determine the copy number of the mitochondrial and nuclear genes in each sample by comparing the cycle threshold (Ct) values to the respective standard curves.
-
Calculate the ratio of mtDNA to nDNA for each sample.
-
Normalize the results to the vehicle control to determine the percentage of mtDNA depletion.
-
Lactate Production Assay
This protocol measures the concentration of lactate in the cell culture medium as an indicator of anaerobic metabolism.
-
Cell Culture and NRTI Treatment:
-
Plate cells in multi-well plates and allow them to adhere.
-
Replace the medium with fresh medium containing the desired concentrations of NRTIs or a vehicle control.
-
Incubate the cells for a defined period (e.g., 24-72 hours).
-
-
Sample Collection:
-
Collect the cell culture medium from each well.
-
Centrifuge the medium to remove any detached cells or debris.
-
-
Lactate Measurement:
-
Measure the lactate concentration in the supernatant using a commercially available lactate assay kit (e.g., based on lactate oxidase or lactate dehydrogenase activity).
-
Follow the manufacturer's instructions for the assay, which typically involves mixing the sample with a reaction buffer and measuring the absorbance or fluorescence at a specific wavelength.
-
Generate a standard curve using known concentrations of lactate.
-
-
Data Analysis:
-
Calculate the lactate concentration in each sample based on the standard curve.
-
Normalize the lactate concentration to the cell number or total protein content in the corresponding well to account for differences in cell proliferation.
-
Express the results as a percentage increase over the vehicle control.
-
Conclusion
The compiled data consistently demonstrates that this compound exhibits a low potential for mitochondrial toxicity, comparable to other newer generation NRTIs such as Tenofovir, Lamivudine, and Abacavir.[4][5] These agents show minimal to no effect on mtDNA levels and lactate production in vitro, even at concentrations significantly higher than their therapeutic levels.[5] In stark contrast, older NRTIs, particularly Zalcitabine, Didanosine, and Stavudine, display a high propensity for inducing mitochondrial dysfunction, as evidenced by significant mtDNA depletion and increased lactate production.[5][9] Zidovudine occupies an intermediate position in this toxicity spectrum.
This comparative analysis underscores the improved safety profile of this compound with respect to mitochondrial toxicity, a critical consideration in the long-term management of HIV infection. For researchers and drug development professionals, these findings highlight the importance of screening for mitochondrial toxicity in the preclinical evaluation of new NRTI candidates to minimize the risk of these adverse effects.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. Cell culture models for the investigation of NRTI-induced mitochondrial toxicity. Relevance for the prediction of clinical toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiretroviral Therapy-Induced Mitochondrial Toxicity: Potential Mechanisms Beyond Polymerase-γ Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial toxicity of tenofovir, this compound and abacavir alone and in combination with additional nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of Mitochondrial Toxicity in Human Cells Treated with Tenofovir: Comparison with Other Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Cytotoxicity and Mitochondrial Toxicity of Tenofovir Alone and in Combination with Other Antiretrovirals in Human Renal Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Relative Mitochondrial Toxicity of Tenofovir Alafenamide (TAF) vs. Tenofovir Disoproxil Fumarate (TDF) [ctv.veeva.com]
- 8. Effects of a nucleoside reverse transcriptase inhibitor, stavudine, on glucose disposal and mitochondrial function in muscle of healthy adults - PMC [pmc.ncbi.nlm.nih.gov]
- 9. natap.org [natap.org]
- 10. iris.unimore.it [iris.unimore.it]
- 11. Zidovudine Induces Downregulation of Mitochondrial Deoxynucleoside Kinases: Implications for Mitochondrial Toxicity of Antiviral Nucleoside Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for the quantitative detection of mtDNA in the supernatants of activated human naive CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Efficacy of Emtricitabine with Novel Integrase Inhibitors in HIV-1 Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of integrase strand transfer inhibitors (INSTIs) has revolutionized antiretroviral therapy (ART) for Human Immunodeficiency Virus Type 1 (HIV-1). When combined with the established nucleoside reverse transcriptase inhibitor (NRTI) backbone of Emtricitabine (FTC), these novel agents demonstrate potent virologic suppression, a high barrier to resistance, and favorable safety profiles. This guide provides a comparative analysis of the efficacy of this compound in combination with leading novel integrase inhibitors, focusing on Bictegravir (BIC) and Dolutegravir (DTG), with supporting data on Cabotegravir (CAB) and Elvitegravir (EVG).
Mechanism of Action: A Dual-Pronged Attack on HIV-1 Replication
Successful HIV-1 treatment relies on hitting the virus at multiple stages of its lifecycle. The combination of this compound with an integrase inhibitor exemplifies this strategy.
-
This compound (FTC): As a synthetic fluoro derivative of thiacytidine, FTC is a potent NRTI. Intracellularly, it is phosphorylated to its active form, this compound 5'-triphosphate. This active metabolite competes with the natural substrate (deoxycytidine 5'-triphosphate) for incorporation into the growing viral DNA chain by the HIV-1 reverse transcriptase enzyme. Its inclusion results in premature chain termination, thus halting the conversion of viral RNA into DNA.[1]
-
Novel Integrase Inhibitors (BIC, DTG, CAB, EVG): These agents target the HIV-1 integrase enzyme, which is crucial for inserting the newly synthesized viral DNA into the host cell's genome. By binding to the active site of the integrase, INSTIs block the strand transfer step of integration. This prevents the formation of a provirus, effectively cutting off a critical stage of viral replication.[2]
The complementary mechanisms of action of NRTIs and INSTIs are visualized in the HIV-1 replication cycle diagram below.
References
Emtricitabine's Antiviral Efficacy in Primary Human Immune Cells: A Comparative Analysis
For Immediate Release
This guide provides a comprehensive comparison of Emtricitabine's activity in primary human immune cells against other nucleoside reverse transcriptase inhibitors (NRTIs). The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance.
Executive Summary
This compound (FTC) is a potent nucleoside analog reverse transcriptase inhibitor widely used in combination antiretroviral therapy for the treatment of HIV-1 infection. Its mechanism of action involves the termination of viral DNA chain elongation.[1] This guide summarizes the in vitro antiviral activity and cytotoxicity of this compound in primary human immune cells, primarily peripheral blood mononuclear cells (PBMCs), and compares it with other commonly used NRTIs: Lamivudine (3TC), Tenofovir (TDF), Abacavir (ABC), and Zidovudine (ZDV).
Comparative Antiviral Activity and Cytotoxicity
The following tables summarize the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of this compound and other NRTIs in primary human immune cells. The Selectivity Index (SI), calculated as CC50/EC50, is also provided as a measure of the drug's therapeutic window.
| Drug | Cell Type | HIV-1 Strain | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| This compound (FTC) | PBMCs | HIV-1IIIB | ~0.009 - 0.5 | >100 | >200 - 11,111 | [1] |
| Lamivudine (3TC) | PBMCs | HIV-1IIIB | ~0.07 - 3.2 | >100 | >31 - 1,428 | [1] |
| Zidovudine (ZDV) | PBMCs | HIV-1IIIB | ~0.005 - 0.06 | >100 | >1,667 - 20,000 | [1] |
| Abacavir (ABC) | Resting PBMCs | HIV-1 | Significant Activity | Not Specified | Not Specified | [2] |
| Tenofovir (TDF) | PBMCs | Wild-type | Additive to synergistic with FTC | Not Specified | Not Specified | [3] |
Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison between studies should be made with caution. A study by S.A. et al. showed no significant difference in potency between Lamivudine and this compound in PBMCs. Another study demonstrated that Lamivudine and Abacavir have significant antiviral activity in resting cells infected with HIV in vitro, while Zidovudine did not show activity under the same conditions.[2]
Mechanism of Action: NRTI Signaling Pathway
Nucleoside Reverse Transcriptase Inhibitors (NRTIs) like this compound are prodrugs that, once inside the host cell, are phosphorylated to their active triphosphate form. This active form competes with natural deoxynucleotides for incorporation into the growing viral DNA chain by the HIV reverse transcriptase. The incorporation of the NRTI analogue results in the termination of DNA chain elongation due to the absence of a 3'-hydroxyl group, thus inhibiting viral replication.[1][4]
Caption: Mechanism of action of this compound.
Experimental Workflows
The validation of this compound's activity involves a series of in vitro assays performed on primary human immune cells. The general workflow includes isolating the cells, determining the drug's cytotoxicity, and then evaluating its antiviral efficacy.
Caption: General experimental workflow.
Experimental Protocols
Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To isolate PBMCs from whole blood for use in subsequent cytotoxicity and antiviral assays.
Materials:
-
Whole blood collected in tubes containing an anticoagulant (e.g., EDTA).
-
Ficoll-Paque PLUS (or similar density gradient medium).
-
Phosphate Buffered Saline (PBS).
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
Procedure:
-
Dilute the whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque in a centrifuge tube, avoiding mixing.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma) and discard.
-
Collect the buffy coat layer containing the PBMCs.
-
Wash the collected PBMCs by adding excess PBS and centrifuging at 100-250 x g for 10 minutes.
-
Discard the supernatant and resuspend the cell pellet in RPMI-1640 medium.
-
Count the cells using a hemocytometer and assess viability using Trypan Blue exclusion.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of this compound that is toxic to 50% of the cells (CC50).[5][6][7]
Materials:
-
Isolated PBMCs.
-
96-well microtiter plates.
-
This compound and other NRTIs at various concentrations.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl).
Procedure:
-
Seed the 96-well plates with PBMCs at a density of 1 x 104 cells/well.[7]
-
Add serial dilutions of the antiretroviral drugs to the wells. Include wells with untreated cells as a control.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[6]
-
Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours until a purple precipitate is visible.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Leave the plates at room temperature in the dark for 2 hours.
-
Read the absorbance at 570 nm using a microplate reader.
-
The CC50 value is calculated as the drug concentration that reduces cell viability by 50% compared to the untreated control.[8][9]
Antiviral Activity Assay (p24 Antigen Assay)
Objective: To determine the concentration of this compound that inhibits 50% of viral replication (EC50).[10][11][12][13][14][15][16]
Materials:
-
Isolated PBMCs stimulated with phytohemagglutinin (PHA) and Interleukin-2 (IL-2).[10][11]
-
HIV-1 viral stock.
-
This compound and other NRTIs at various concentrations.
-
96-well microtiter plates.
-
p24 Antigen ELISA kit.
Procedure:
-
Seed the PHA-stimulated PBMCs in a 96-well plate.
-
Infect the cells with a known amount of HIV-1.
-
Add serial dilutions of the antiretroviral drugs to the wells. Include infected, untreated wells as a positive control and uninfected wells as a negative control.
-
Incubate the plates for 7 days at 37°C in a 5% CO2 incubator, changing the medium every 2-3 days.
-
After the incubation period, collect the culture supernatant from each well.
-
Quantify the amount of p24 antigen in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.[14][15][16]
-
The EC50 value is calculated as the drug concentration that reduces the p24 antigen level by 50% compared to the untreated infected control.
References
- 1. researchgate.net [researchgate.net]
- 2. Zidovudine, Lamivudine, and Abacavir Have Different Effects on Resting Cells Infected with Human Immunodeficiency Virus In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro evaluation of the anti-HIV activity and metabolic interactions of tenofovir and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nucleotide Reverse Transcriptase Inhibitors: A Thorough Review, Present Status and Future Perspective as HIV Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. texaschildrens.org [texaschildrens.org]
- 7. MTT (Assay protocol [protocols.io]
- 8. In Vitro Cytotoxicity and Anti-HIV Activity of Crude Extracts of Croton macrostachyus, Croton megalocarpus and Croton dichogamus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. hiv.lanl.gov [hiv.lanl.gov]
- 11. hiv.lanl.gov [hiv.lanl.gov]
- 12. HIV-1 isolation from infected peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ablinc.com [ablinc.com]
- 15. hanc.info [hanc.info]
- 16. web-resources-prod.zeptometrix.com [web-resources-prod.zeptometrix.com]
Safety Operating Guide
Proper Disposal of Emtricitabine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of emtricitabine is a critical component of laboratory safety and environmental responsibility. While not classified as a hazardous waste by the Resource Conservation and Recovery Act (RCRA), this compound requires specific disposal procedures to prevent environmental contamination and ensure a safe workplace. This guide provides essential logistical information and step-by-step plans for the compliant disposal of this compound from a laboratory setting.
Waste Classification and Segregation
This compound is categorized as a non-RCRA pharmaceutical waste. This classification means it is not federally regulated as hazardous, but it still necessitates proper disposal to mitigate potential health and environmental risks.[1][2] The cornerstone of proper this compound disposal is rigorous segregation from other waste streams.
In a laboratory environment, this compound waste should be segregated into designated, clearly labeled containers.[2] It is crucial to prevent the mixing of non-hazardous pharmaceutical waste with hazardous waste, sharps waste, or regular trash.[2]
Quantitative Data Summary for this compound Disposal
| Parameter | Guideline | Citation |
| RCRA Classification | Non-hazardous | [1][2] |
| Primary Disposal Method | Incineration | [1][3] |
| "RCRA Empty" Threshold | ≤ 3% by weight of the container's total capacity remaining | [4][5] |
| Recommended Container Type | Puncture-proof, leak-resistant containers, often white with blue lids for non-hazardous pharmaceuticals or yellow for trace chemotherapy waste. | [1][3][4] |
| Labeling Requirements | "Non-Hazardous Pharmaceutical Waste" and/or "For Incineration" | [1] |
Disposal Procedures for this compound Waste Streams
The following protocols outline the step-by-step procedures for handling different forms of this compound waste within a research or drug development laboratory.
Experimental Protocol: Disposal of Bulk this compound and Contaminated Solutions
This protocol details the disposal of pure this compound (powder), concentrated stock solutions, and aqueous solutions containing this compound.
Methodology:
-
Segregation: Identify all waste streams containing this compound. This includes unused or expired pure drug substance, leftover experimental solutions, and contaminated buffers.
-
Container Selection: Utilize a designated, properly labeled, puncture-proof, and leak-resistant container for non-hazardous pharmaceutical waste.[3] These containers are often white with blue lids.
-
Waste Collection:
-
For solid this compound, carefully transfer the powder into the designated waste container, minimizing dust generation.
-
For liquid solutions, pour the waste directly into the designated liquid waste container. Ensure the container is compatible with the solvent (e.g., aqueous solutions).
-
-
Labeling: Clearly label the waste container with "Non-Hazardous Pharmaceutical Waste for Incineration" and identify the primary component as "this compound."
-
Storage: Store the sealed waste container in a secure, designated area, away from general laboratory traffic and incompatible materials, awaiting pickup by a licensed waste management vendor.[2]
-
Documentation: Maintain a log of the waste generated, including the chemical name, quantity, and date of disposal, to comply with institutional and regulatory requirements.[3]
Disposal of Trace-Contaminated Laboratory Materials
This protocol covers the disposal of items with minimal residual contamination of this compound, such as empty vials, personal protective equipment (PPE), and lab consumables.
Methodology:
-
"RCRA Empty" Determination: For a container to be considered "RCRA empty," it must contain no more than 3% by weight of its total capacity of the original substance.[4][5]
-
Segregation of "RCRA Empty" Containers: Vials and containers that meet the "RCRA empty" criteria should be placed in a designated container for trace chemotherapy/pharmaceutical waste. These containers are typically yellow.[4][5]
-
Disposal of Contaminated PPE and Consumables:
-
Items such as gloves, disposable gowns, and bench paper with trace contamination should be collected in a yellow bag or container labeled "Trace Chemotherapy Waste" and "Incinerate Only."[5][6]
-
If non-hazardous trace waste is mixed with infectious or solid waste, the entire mixture must be managed as trace chemotherapy waste and incinerated.[6][7]
-
-
Sharps Disposal: Any sharps (needles, scalpels) contaminated with this compound should be disposed of in a designated, puncture-resistant sharps container specifically for chemotherapy/pharmaceutical waste, which is also typically yellow.[4]
-
Final Disposal: All trace waste containers are sent for incineration through a certified medical or hazardous waste disposal service.[8]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision tree for segregating and disposing of this compound waste.
By adhering to these procedures, laboratories can ensure the safe, compliant, and environmentally responsible disposal of this compound, building trust and demonstrating a commitment to safety beyond the product itself.
References
- 1. usbioclean.com [usbioclean.com]
- 2. Non-hazardous Pharmaceutical Waste Disposal [trihazsolutions.com]
- 3. easyrxcycle.com [easyrxcycle.com]
- 4. medprodisposal.com [medprodisposal.com]
- 5. stericycle.com [stericycle.com]
- 6. Trace Chemo and Chemotherapy Waste | Environment, Health & Safety [ehs.ucla.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. Trace Chemotherapy Waste Disposal | Veolia Medical Waste Services [medicalwaste.veolianorthamerica.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
